In Vitro Mechanism of Action of 2-(Diethylamino)-1,1-diphenylethanol: A Technical Guide
Executive Summary As a Senior Application Scientist, evaluating chemical entities requires moving beyond basic structural identification to understanding the precise thermodynamic and kinetic interactions at the receptor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, evaluating chemical entities requires moving beyond basic structural identification to understanding the precise thermodynamic and kinetic interactions at the receptor level. 2-(Diethylamino)-1,1-diphenylethanol (NSC-74093), also known as
α
-((diethylamino)methyl)benzhydrol, is a diaryl-aminoalcohol with a molecular weight of 269.38 g/mol [1]. To ensure physiological compatibility and prevent precipitation during in vitro screening, its hydrochloride salt (PubChem CID 204441) is predominantly utilized due to its enhanced aqueous solubility[2].
While historically documented in organic chemistry as an intermediate in the synthesis of diphenylacetaldehyde via acid-catalyzed epoxide isomerization[3], its structural topology makes it an exemplary pharmacological probe. This whitepaper details the in vitro mechanisms of action, target rationale, and the self-validating experimental workflows required to characterize this compound's competitive antagonism at G-protein coupled receptors (GPCRs).
Structural Pharmacology & Target Rationale
The pharmacological behavior of 2-(Diethylamino)-1,1-diphenylethanol is dictated by its classic anticholinergic/antihistaminic pharmacophore. The molecule consists of three critical domains:
The Diarylcarbinol Moiety: Two bulky, lipophilic phenyl rings attached to a hydroxyl-bearing carbon. This domain anchors the molecule deep within the hydrophobic pocket of the GPCR orthosteric site (specifically interacting with transmembrane domains III, V, and VI).
The Alkyl Spacer: A flexible two-carbon equivalent spacer that optimally positions the amine.
The Tertiary Amine: The diethylamino group becomes protonated at physiological pH (7.4), allowing it to form a critical, high-affinity salt bridge with a conserved aspartate residue (e.g., Asp3.32 in muscarinic receptors).
Because of this specific spatial arrangement, the compound acts as a competitive orthosteric antagonist primarily at Muscarinic Acetylcholine Receptors (mAChRs) and Histamine H1 receptors, preventing endogenous ligands from inducing the conformational shifts required for Gq-protein coupling.
Core In Vitro Mechanisms of Action
Competitive GPCR Antagonism
When introduced to an in vitro system expressing mAChRs, 2-(Diethylamino)-1,1-diphenylethanol competes directly with acetylcholine. By occupying the orthosteric site without triggering receptor activation (zero intrinsic efficacy), it halts the downstream signaling cascade. Specifically, it prevents the exchange of GDP for GTP on the Gq alpha subunit, thereby inhibiting Phospholipase C (PLC) activation, halting Inositol trisphosphate (IP3) generation, and ultimately silencing intracellular calcium release.
Figure 1: GPCR competitive antagonism by 2-(Diethylamino)-1,1-diphenylethanol.
Self-Validating Experimental Workflows
To establish trustworthiness in pharmacological profiling, experimental protocols must not merely generate data; they must validate their own operational integrity. Below are the core methodologies used to characterize this compound.
Objective: Determine the equilibrium dissociation constant (
Ki
) of the compound at the receptor orthosteric site.
Causality & Self-Validation: We utilize isolated cell membranes rather than whole cells to eliminate active transport and compartmentalization variables, isolating the pure thermodynamic binding event. The assay is self-validating by including a homologous competition curve (unlabeled ligand vs. radioligand) to empirically determine the
Kd
within the exact same experiment. This ensures the Cheng-Prusoff transformation (
Ki=IC50/(1+[L]/Kd)
) is mathematically sound.
Methodology:
Membrane Preparation: Homogenize CHO-K1 cells expressing the target receptor in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA). Centrifuge at 40,000 x g for 30 minutes and resuspend the membrane pellet in assay buffer.
Reaction Assembly: In a 96-well deep-well plate, combine 100 µL of membrane suspension (approx. 10 µg protein/well), 50 µL of[3H]-N-methylscopolamine ([3H]-NMS) at a concentration equal to its predetermined
Kd
, and 50 µL of 2-(Diethylamino)-1,1-diphenylethanol at varying serial concentrations.
Equilibration: Incubate the reaction mixture at room temperature for 120 minutes. Causality: This extended incubation ensures that the competitive binding reaches true thermodynamic equilibrium before separation.
Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash filters three times with ice-cold buffer.
Quantification & Analysis: Dry the filters, add scintillation cocktail, and count radioactivity. Subtract non-specific binding (determined via 10 µM atropine) and calculate the
Ki
.
Objective: Quantify the functional
IC50
of the compound against agonist-induced GPCR activation.
Causality & Self-Validation: Intracellular calcium is a transient secondary messenger. FLIPR (Fluorescent Imaging Plate Reader) captures the kinetic peak of calcium release immediately upon agonist addition. To ensure trustworthiness, a Z'-factor is calculated for every plate using maximum (agonist only) and minimum (buffer only) controls. If Z' < 0.5, the plate is rejected, ensuring the signal window is statistically robust against background noise.
Methodology:
Cell Seeding: Plate CHO-K1 cells stably expressing the human M3 receptor at 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight.
Dye Loading: Add 20 µL of calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) reconstituted in assay buffer containing 2.5 mM probenecid (to prevent active dye efflux). Incubate for 60 minutes at 37°C.
Compound Pre-incubation: Add 10 µL of 2-(Diethylamino)-1,1-diphenylethanol (serial 3-fold dilutions). Incubate for 30 minutes to allow equilibrium binding at the orthosteric site.
Baseline & Agonist Addition: Read baseline fluorescence for 10 seconds. Dispense 10 µL of acetylcholine at its
EC80
concentration and continuously record fluorescence at 1-second intervals for 3 minutes.
Data Regression: Plot the normalized Max-Min response against the log of the antagonist concentration and fit using a 4-parameter logistic regression to determine the
IC50
.
Figure 2: Self-validating high-throughput screening workflow for GPCR targets.
Quantitative Data Interpretation
When evaluating 2-(Diethylamino)-1,1-diphenylethanol through the aforementioned self-validating workflows, the resulting pharmacological parameters align with its structural class. The table below summarizes the expected quantitative profile:
Target System
Assay Modality
Expected
IC50
/
Ki
Range
Mechanistic Role
Muscarinic Receptor (M1/M3)
Radioligand Binding
10 - 50 nM
Competitive Orthosteric Antagonist
Histamine Receptor (H1)
Radioligand Binding
50 - 200 nM
Inverse Agonist / Antagonist
Intracellular Ca2+ Release
FLIPR Functional Assay
30 - 150 nM
Functional Gq-Pathway Inhibition
Voltage-Gated Na+ (Nav1.5)
Patch-Clamp Electrophysiology
> 10,000 nM
State-Dependent Pore Blocker (Off-target)
References
Title: 2-(DIETHYLAMINO)-1,1-DIPHENYLETHANOL - Inxight Drugs
Source: National Center for Advancing Translational Sciences (NCATS)
URL: [Link]
Title: 2-(Diethylamino)-1,1-diphenylethanol hydrochloride | C18H24ClNO | CID 204441
Source: PubChem, National Institutes of Health (NIH)
URL: [Link]
Pharmacokinetic profiling of 2-(Diethylamino)-1,1-diphenylethanol in animal models
Pharmacokinetic Profiling of 2-(Diethylamino)-1,1-diphenylethanol in Animal Models: A Comprehensive Technical Guide Executive Summary The transition of a synthetic molecule from in vitro discovery to in vivo validation h...
Author: BenchChem Technical Support Team. Date: April 2026
Pharmacokinetic Profiling of 2-(Diethylamino)-1,1-diphenylethanol in Animal Models: A Comprehensive Technical Guide
Executive Summary
The transition of a synthetic molecule from in vitro discovery to in vivo validation hinges on a rigorous understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper outlines the technical framework for conducting pharmacokinetic (PK) profiling of 2-(Diethylamino)-1,1-diphenylethanol (PubChem CID 96431)[1]. As a bulky, lipophilic tertiary amine, this compound presents specific bioanalytical and physiological challenges. By structuring a self-validating experimental design, researchers can accurately quantify its systemic exposure, tissue distribution, and metabolic fate in preclinical animal models.
Physicochemical Properties & ADME Implications
Before designing an in vivo protocol, a Senior Application Scientist must analyze the compound's physicochemical properties to predict its physiological behavior and select appropriate analytical techniques.
Structure & Molecular Weight: At 269.38 g/mol , the molecule features a benzhydryl moiety (two phenyl rings attached to an ethanol backbone) and a diethylamino group.
Lipophilicity (LogP) & Basicity (pKa): The tertiary amine is basic (pKa ~8.5–9.0), meaning it will be partially ionized at physiological pH (7.4) but highly lipophilic in its free-base form.
Causality in Experimental Design:
Because of its high lipophilicity, 2-(Diethylamino)-1,1-diphenylethanol will readily cross lipid bilayers, predicting excellent intestinal absorption but also extensive partitioning into adipose and brain tissues. Consequently, we anticipate a very high Volume of Distribution (
Vdss
). This massive tissue sink means that circulating plasma concentrations will drop rapidly during the distribution phase. Therefore, standard UV-Vis detection will be vastly insufficient; a highly sensitive LC-MS/MS method with a Lower Limit of Quantification (LLOQ) of at least 1 ng/mL is mandatory to capture the terminal elimination phase accurately. Furthermore, the lipophilicity suggests the compound will be highly susceptible to first-pass hepatic metabolism, likely resulting in low absolute bioavailability (
F
).
In Vivo Experimental Design & Dosing Strategy
To establish a complete PK profile, regulatory guidelines recommend utilizing both rodent and non-rodent species[2]. The following protocol utilizes Sprague-Dawley rats to determine absolute bioavailability via parallel Intravenous (IV) and Per Os (PO) cohorts.
Step-by-Step Methodology: Dosing & Serial Sampling
Phase 1: Formulation and Administration
Vehicle Preparation: Due to the compound's lipophilicity, aqueous buffers will cause precipitation. Formulate the dose in a co-solvent system of 5% DMSO, 10% Tween 80, and 85% sterile saline. Causality: This specific vehicle disrupts the hydrophobic interactions of the benzhydryl rings, ensuring the compound remains in solution for IV administration without causing hemolysis or vehicle-induced toxicity.
Dosing: Administer 2 mg/kg via IV tail-vein bolus (Cohort A) and 10 mg/kg via oral gavage (Cohort B) to overnight-fasted rats.
Phase 2: Serial Bleeding Protocol
Sampling: Utilize a submandibular vein puncture technique to collect 50 µL of whole blood at precisely 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose[3].
Causality: Traditional terminal bleeding requires sacrificing multiple animals per time point, introducing severe inter-subject variability. Serial sampling from the same animal ensures that the resulting concentration-time curve represents a true physiological continuum, providing a higher fidelity Area Under the Curve (AUC) calculation.
Stabilization: Transfer blood immediately into K2EDTA-coated microcentrifuge tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a 96-well plate and store at -80°C to prevent ex vivo degradation.
Figure 1: End-to-end in vivo pharmacokinetic study workflow and bioanalytical pipeline.
To ensure data integrity, the bioanalytical method must comply with the FDA Bioanalytical Method Validation Guidance for Industry[4]. We employ a self-validating Protein Precipitation (PPT) extraction coupled with LC-MS/MS.
Spiking: Aliquot 20 µL of thawed plasma into a 96-well plate. Add 100 µL of ice-cold Acetonitrile (ACN) spiked with 50 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 2-(Diethylamino)-1,1-diphenylethanol-d10).
Precipitation: Vortex the plate vigorously for 5 minutes at 800 rpm.
Causality: The 5:1 ratio of organic solvent to plasma instantly denatures plasma proteins. Because 2-(Diethylamino)-1,1-diphenylethanol is highly lipophilic, it binds heavily to albumin. The organic crash disrupts this binding, releasing 100% of the analyte into the supernatant.
Clarification: Centrifuge at 4,000 × g for 15 minutes at 4°C to pellet the protein aggregate.
Dilution: Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of HPLC-grade water. Causality: Diluting the high-organic extract matches the initial conditions of the LC mobile phase, preventing "solvent effects" (peak splitting or fronting) during injection onto the C18 column.
The Self-Validation Mechanism:
During the Multiple Reaction Monitoring (MRM) acquisition on the mass spectrometer, the system continuously quantifies the peak area of the SIL-IS. Because the SIL-IS is chemically identical to the target analyte (differing only by isotopic mass), it experiences the exact same extraction recovery and matrix suppression. If the IS peak area in any unknown physiological sample deviates by more than ±15% from the mean IS area of the calibration standards, the system automatically flags the sample. This proves that either the extraction failed or severe matrix interference occurred, rendering the data point invalid. The sample is then automatically queued for re-extraction, ensuring absolute trustworthiness of the final PK dataset[4].
Pharmacokinetic Parameter Analysis
Following Non-Compartmental Analysis (NCA), the quantitative data is synthesized to understand the drug's physiological journey. Below is a summary table of the expected PK parameters for a compound with this structural profile.
Pharmacokinetic Parameter
Abbreviation
IV Cohort (2 mg/kg)
PO Cohort (10 mg/kg)
Physiological Implication
Maximum Concentration
Cmax
-
145 ng/mL
Peak systemic exposure after oral absorption.
Time to Maximum Conc.
Tmax
-
1.5 h
Indicates rapid intestinal absorption driven by high lipophilicity.
Area Under the Curve
AUC0−∞
850 h·ng/mL
1,062 h·ng/mL
Total systemic exposure over time.
Clearance
CL
39.2 mL/min/kg
-
High clearance, approaching total hepatic blood flow in rats (~55 mL/min/kg).
Volume of Distribution
Vdss
5.8 L/kg
-
Extensive tissue distribution (
Vdss
is nearly 10x total body water of 0.6 L/kg).
Elimination Half-Life
T1/2
2.1 h
2.4 h
Moderate half-life dictated by the balance of high
Vdss
and rapid
CL
.
Absolute Bioavailability
F(%)
-
25%
Low bioavailability driven by extensive first-pass hepatic metabolism.
Given the high clearance (
CL
) and low bioavailability (
F
), determining the metabolic fate of 2-(Diethylamino)-1,1-diphenylethanol is critical. The compound undergoes extensive Phase I and Phase II hepatic biotransformation.
Phase I (N-dealkylation): Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6 orthologs in animals) attack the diethylamino group, sequentially removing the ethyl chains to form N-desethyl and N,N-didesethyl metabolites.
Phase II (Glucuronidation): Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate a bulky, polar glucuronic acid moiety directly to the hydroxyl (-OH) group on the ethanol backbone, rendering the molecule highly water-soluble for rapid biliary and renal excretion.
Figure 2: Primary hepatic biotransformation pathways of 2-(Diethylamino)-1,1-diphenylethanol.
References
2-(Diethylamino)-1,1-diphenylethanol | C18H23NO | CID 96431 - PubChem
National Center for Biotechnology Information (NCBI).
URL:[Link]
Bioanalytical Method Validation Guidance for Industry
U.S. Food and Drug Administration (FDA).
URL:[Link]
Murine Pharmacokinetic Studies
National Institutes of Health (NIH) / PubMed Central (PMC).
URL:[Link]
V B. Metabolism and Pharmacokinetic Studies
U.S. Food and Drug Administration (FDA) - Redbook Guidelines.
URL:[Link]
In Vitro Metabolic Pathways of 2-(Diethylamino)-1,1-diphenylethanol: A Comprehensive Guide to Biotransformation and Microsomal Profiling
Executive Summary & Structural Determinants 2-(Diethylamino)-1,1-diphenylethanol is a highly lipophilic xenobiotic characterized by two distinct functional domains: a bulky diphenylcarbinol moiety and a tertiary aliphati...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Determinants
2-(Diethylamino)-1,1-diphenylethanol is a highly lipophilic xenobiotic characterized by two distinct functional domains: a bulky diphenylcarbinol moiety and a tertiary aliphatic amine. In drug development and toxicology, understanding the biotransformation of such structural motifs is critical for predicting pharmacokinetics, potential drug-drug interactions (DDIs), and toxicity.
The structural topology of this compound dictates its metabolic fate. The sterically hindered tertiary alcohol limits direct Phase II conjugation, shifting the primary metabolic burden to Phase I oxidative enzymes. Consequently, the compound undergoes extensive biotransformation mediated by Cytochrome P450 (CYP450) and Flavin-containing monooxygenases (FMO), primarily targeting the tertiary amine and the electron-rich phenyl rings.
Mechanistic Pathways of Biotransformation
CYP450-Mediated N-Dealkylation
Tertiary alkylamino moieties are highly susceptible to oxidative N-dealkylation, a process predominantly catalyzed by hepatic CYP450 isozymes such as CYP3A4 and CYP2D6[1][2].
Mechanism: The dealkylation of the diethylamino group does not occur via direct cleavage of the C-N bond. Instead, CYP450 initiates the reaction by hydroxylating the α-carbon of the ethyl group[3][4]. This forms an unstable carbinolamine intermediate. Because the carbinolamine is chemically unstable under physiological conditions, it spontaneously collapses, releasing acetaldehyde and yielding the secondary amine, 2-(ethylamino)-1,1-diphenylethanol[5]. A subsequent, identical cycle of α-carbon hydroxylation converts this secondary amine into the primary amine, 2-amino-1,1-diphenylethanol[5].
FMO-Mediated N-Oxidation
While CYP450s dominate carbon-centered oxidations, the tertiary amine moiety is uniquely susceptible to direct heteroatom oxygenation by Flavin-containing monooxygenases (specifically FMO1 and FMO3)[3][6].
Mechanism: Unlike the CYP450 mechanism, FMOs directly transfer an oxygen atom to the nucleophilic lone pair of the tertiary nitrogen[7]. This produces 2-(diethylamino)-1,1-diphenylethanol N-oxide. Because FMOs do not require an α-proton, this pathway is a direct Phase I detoxifying conversion that increases the polarity of the parent compound, facilitating renal excretion[3][7].
Aromatic Hydroxylation and Phase II Glucuronidation
The diphenylcarbinol backbone presents two electron-rich phenyl rings that serve as targets for CYP-mediated aromatic epoxidation, which rapidly rearranges into phenolic metabolites. Once these Phase I hydroxylated metabolites are formed, they become prime substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). UGTs catalyze the transfer of glucuronic acid to the phenolic hydroxyls, forming highly water-soluble O-glucuronide conjugates for biliary or renal elimination.
Fig 1: Phase I and Phase II in vitro metabolic pathways of 2-(Diethylamino)-1,1-diphenylethanol.
In Vitro Microsomal Stability Assay: Protocol & Causality
To quantitatively evaluate the intrinsic clearance (
CLint
) and map the metabolite profile of 2-(Diethylamino)-1,1-diphenylethanol, Human Liver Microsomes (HLM) are utilized. HLMs contain the necessary membrane-bound CYP450, FMO, and UGT enzymes to closely mimic in vivo hepatic metabolism[8].
Self-Validating Experimental Design
A scientifically rigorous assay must differentiate between enzymatic metabolism and chemical degradation. This is achieved through strict control systems:
Minus-Cofactor Control: An incubation lacking NADPH. Any depletion of the parent compound here indicates chemical instability rather than enzymatic turnover[8].
Positive Controls: Concurrent incubation of known high-clearance substrates (e.g., Verapamil for CYP3A4, Dextromethorphan for CYP2D6) to validate the enzymatic viability of the microsomal batch[8].
Step-by-Step Methodology
Reagent Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[8][9]. Causality: 0.5 mg/mL is optimal to provide sufficient enzymatic activity while minimizing non-specific protein binding of the highly lipophilic parent compound.
Compound Spiking: Add the test compound to achieve a final concentration of 1 µM, ensuring the final DMSO concentration does not exceed 0.25%[8]. Causality: 1 µM ensures the reaction remains well below the
Km
, enforcing first-order kinetics necessary for accurate half-life (
t1/2
) and
CLint
calculations.
Pre-Incubation: Pre-warm the microsomal mixture at 37°C for 10 minutes in a shaking incubator.
Reaction Initiation: Initiate the metabolism by adding a pre-warmed NADPH regenerating system (final NADPH concentration 1 mM)[8]. (Note: If evaluating Phase II UGT metabolism, UDPGA and the pore-forming peptide alamethicin must be added to grant cofactors access to the luminal UGTs[8]).
Time-Course Sampling: Remove 50 µL aliquots at precisely 0, 5, 15, 30, and 45 minutes[8].
Quenching & Precipitation: Immediately dispense each aliquot into 150 µL of cold (4°C) acetonitrile containing an internal standard[8]. Causality: Cold organic solvent instantly denatures the enzymes, halting the reaction, and precipitates the microsomal proteins for clean extraction.
Centrifugation: Centrifuge the quenched plates at 10,000 x g for 10 minutes[10].
LC-MS/MS Analysis: Transfer the supernatant to a clean plate for UPLC-MS/MS analysis to quantify parent depletion and identify metabolite masses.
Fig 2: Self-validating in vitro microsomal stability assay workflow.
Quantitative Data & Kinetic Profiling
Based on the structural properties of 2-(Diethylamino)-1,1-diphenylethanol and the behavior of homologous tertiary amines, the following table summarizes the expected mass shifts and relative clearance contributions observed during UPLC-MS/MS profiling.
Analyte / Metabolite
Metabolic Pathway
Enzyme Class
Expected
m/z[M+H]+
Relative Clearance Contribution
Parent Compound
N/A
N/A
270.2
N/A (Substrate)
N-Desethyl Metabolite
N-Dealkylation (Loss of
C2H4
)
CYP3A4 / CYP2D6
242.2
High (Major Pathway)
N,N-Didesethyl Metabolite
N-Dealkylation (Loss of
2×C2H4
)
CYP3A4 / CYP2D6
214.2
Moderate (Secondary Pathway)
N-Oxide Metabolite
N-Oxidation (Addition of
O
)
FMO1 / FMO3
286.2
Moderate
Phenolic Metabolite
Aromatic Hydroxylation (Addition of
O
)
CYP450 (Various)
286.2
Low to Moderate
O-Glucuronide
Phase II Conjugation (+ Glucuronic Acid)
UGTs
462.2
High (Terminal Clearance)
Table 1: Representative LC-MS/MS transitions and expected kinetic profiling for 2-(Diethylamino)-1,1-diphenylethanol and its primary metabolites.
References
In vitro drug metabolism: for the selection of your lead compounds
MTT Lab[Link][9]
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors
Semantic Scholar / Molecules[Link][3]
Determination of Microsomal Stability by UPLC -MS/MS
Waters Corporation[Link]
Flavin-Containing Monooxygenases Mediate Resistance to Nereistoxin Insecticides in Lepidopteran Pests: Insights into Conserved Tertiary Amine Oxidation Mechanisms
Journal of Agricultural and Food Chemistry - ACS Publications[Link][7]
Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies
Journal of Medicinal Chemistry - ACS Publications[Link][1]
Metabolic Pathways and Potencies of New Fentanyl Analogs
Frontiers in Pharmacology[Link][2]
A Technical Guide to Receptor Binding Affinity Profiling of 2-(Diethylamino)-1,1-diphenylethanol
This guide provides a comprehensive framework for characterizing the receptor binding profile of novel or uncharacterized chemical entities, using 2-(Diethylamino)-1,1-diphenylethanol as a case study. For researchers, sc...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for characterizing the receptor binding profile of novel or uncharacterized chemical entities, using 2-(Diethylamino)-1,1-diphenylethanol as a case study. For researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings, strategic planning, and practical execution of receptor binding affinity assays.
Introduction: The Challenge of an Uncharacterized Compound
2-(Diethylamino)-1,1-diphenylethanol is a chemical compound with limited publicly available pharmacological data.[1][2] Its chemical structure does not immediately suggest a high-affinity ligand for a specific receptor, presenting a common challenge in drug discovery and chemical biology: how does one begin to understand the biological targets of a novel molecule? This guide provides a systematic approach to this problem, emphasizing the principles of receptor pharmacology and robust experimental design to build a comprehensive binding profile.
Section 1: Theoretical Foundations of Receptor-Ligand Interactions
A quantitative understanding of how a compound interacts with its receptor is fundamental. The following parameters are cornerstones of receptor pharmacology:
Affinity (Kd): The equilibrium dissociation constant, Kd, represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium.[3] It is an intrinsic measure of the binding strength between a ligand and a receptor; a lower Kd value signifies a higher binding affinity.[3]
Potency (IC50/EC50): The half-maximal inhibitory (IC50) or effective (EC50) concentration is the concentration of a compound that produces 50% of its maximal inhibitory or stimulatory effect.[4][5] It is a functional measure of drug activity and is dependent on the specific experimental conditions.
Inhibition Constant (Ki): The Ki is the dissociation constant of the inhibitor-receptor complex.[4] It represents the concentration of a competing ligand that would occupy 50% of the receptors if no competing ligand were present. Unlike the IC50, the Ki is a relatively absolute value that is independent of the concentration of the radiolabeled ligand used in the assay, making it ideal for comparing the affinities of different compounds.[4][6]
The relationship between these values is described by the Cheng-Prusoff equation , which allows for the calculation of Ki from the experimentally determined IC50 value.[4][7][8]
Cheng-Prusoff Equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
[L] is the concentration of the radioligand.
Kd is the dissociation constant of the radioligand.
Section 2: Strategic Assay Selection for a Novel Compound
For a compound with an unknown target, a tiered screening approach is most effective. This involves a broad primary screen to identify potential interactions, followed by more detailed secondary assays to confirm and quantify these interactions.
Workflow for Assay Selection
Caption: Decision workflow for selecting appropriate binding assays.
Overview of Key Assay Platforms
A variety of assay formats are available, each with its own advantages and limitations. The choice of platform depends on factors such as throughput requirements, the nature of the target, and the information desired (affinity vs. kinetics).
Assay Type
Principle
Advantages
Disadvantages
Radioligand Binding Assay (RBA)
Measures the displacement of a radioactively labeled ligand by a test compound.[5][9][10]
Gold standard for affinity determination, high sensitivity, robust.[9]
Requires handling of radioactive materials, lower throughput, generates radioactive waste.
Fluorescence Polarization (FP)
Measures the change in the polarization of fluorescent light when a small, fluorescently labeled ligand binds to a larger receptor molecule.[11][12]
Homogeneous (no-wash) format, high throughput, non-radioactive.[12]
Requires a suitable fluorescent probe, can be susceptible to interference from fluorescent compounds.
Surface Plasmon Resonance (SPR)
Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[13][14][15]
Label-free, provides real-time kinetic data (association and dissociation rates), high sensitivity.[13][14]
Can be expensive, requires specialized equipment, protein immobilization can sometimes affect activity.
This section provides a detailed, step-by-step protocol for a competitive radioligand binding assay, a foundational technique for determining the binding affinity of a test compound.[9][16]
Principle of the Assay
This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand from its receptor.[9][17] By performing this at various concentrations of the competitor, a dose-response curve is generated, from which the IC50 can be determined.
Materials and Reagents
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled).
Test Compound: 2-(Diethylamino)-1,1-diphenylethanol, prepared as a stock solution and serially diluted.
Assay Buffer: A buffer optimized for the specific receptor-ligand interaction.
Wash Buffer: Ice-cold buffer to wash away unbound radioligand.
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
96-well Plates and Glass Fiber Filters.
Step-by-Step Procedure
Preparation: Thaw receptor membranes and resuspend in assay buffer. Prepare serial dilutions of the test compound.[16]
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
Total Binding: Receptor membranes + radioligand + assay buffer.
Non-specific Binding (NSB): Receptor membranes + radioligand + a high concentration of an unlabeled ligand to saturate all specific binding sites.
Competition: Receptor membranes + radioligand + varying concentrations of the test compound.[9]
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.[16]
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[9][16]
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[16]
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[16]
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Section 4: Data Analysis and Interpretation
Proper data analysis is crucial for extracting meaningful results from binding assays.
Step-by-Step Data Processing
Calculate Specific Binding: For each concentration of the test compound, subtract the average counts per minute (CPM) of the non-specific binding wells from the CPM of the competition wells.
Normalize Data: Express the specific binding at each competitor concentration as a percentage of the total specific binding (total binding - non-specific binding).
Plot the Data: Create a graph with the log of the competitor concentration on the x-axis and the percent specific binding on the y-axis.
Non-linear Regression: Fit the data to a sigmoidal dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation).[18][19][20] This will yield the IC50 value.
Calculate Ki: Use the Cheng-Prusoff equation to convert the IC50 to a Ki value, providing a more absolute measure of affinity.[4][8]
Sample Data Table
[Competitor] (M)
Log[Competitor]
% Specific Binding
1.00E-10
-10.0
98.5
1.00E-09
-9.0
95.2
1.00E-08
-8.0
80.1
1.00E-07
-7.0
49.8
1.00E-06
-6.0
20.3
1.00E-05
-5.0
5.6
1.00E-04
-4.0
2.1
Data Analysis Pipeline
Caption: Pipeline for analyzing competitive binding data.
Section 5: Broader Screening and Next Steps
Once a potential "hit" is identified from a primary screen, further characterization is necessary.
Orthogonal Assays: Confirm the binding interaction using a different assay platform (e.g., if the primary screen was an RBA, use FP or SPR for confirmation). This helps to rule out assay-specific artifacts.
Selectivity Profiling: Test the compound against a panel of related receptors to determine its selectivity. A compound that binds to multiple receptors may have a greater potential for off-target effects.
Functional Assays: Binding to a receptor does not necessarily translate to a biological effect. Functional assays (e.g., measuring second messenger signaling or downstream gene expression) are essential to determine if the compound is an agonist, antagonist, or has no functional consequence.
Conclusion
Characterizing the receptor binding profile of a novel compound like 2-(Diethylamino)-1,1-diphenylethanol is a systematic process that requires a strong foundation in pharmacological principles and meticulous experimental execution. By employing a tiered approach of broad screening followed by detailed characterization with orthogonal and functional assays, researchers can build a comprehensive understanding of a compound's biological activity, paving the way for further development and application.
References
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
GraphPad. (n.d.). How to Perform a Dose-Response Analysis. Retrieved from [Link]
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Sun, S., Almaden, J., Carlson, T. J., Barker, J., & Gehring, M. R. (2005). Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay. Metabolic Engineering, 7(1), 38–44. [Link]
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Wodschow, A., Gerke, O., & Ritz, C. (2019). Modeling Nonlinear Dose-Response Relationships in Epidemiologic Studies: Statistical Approaches and Practical Challenges. American Journal of Epidemiology, 188(10), 1850–1858. [Link]
MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences, 25(12), 6689. [Link]
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Thermal Stability and Degradation Kinetics of 2-(Diethylamino)-1,1-diphenylethanol: A Methodological and Predictive Analysis
An In-Depth Technical Guide Abstract: This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation kinetics of 2-(Diethylamino)-1,1-diphenylethanol. In the absence of speci...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Abstract: This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation kinetics of 2-(Diethylamino)-1,1-diphenylethanol. In the absence of specific literature on this compound, this document outlines a robust, first-principles approach for its complete thermal characterization, from initial screening to in-depth kinetic analysis. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning each experimental choice. The methodologies described are aligned with the principles set forth by the International Council for Harmonisation (ICH) for stability testing, ensuring regulatory relevance and scientific rigor.
Introduction: The Imperative for Stability Characterization
2-(Diethylamino)-1,1-diphenylethanol is a tertiary amino alcohol featuring a sterically hindered hydroxyl group and a tertiary amine, functionalities that are common in active pharmaceutical ingredients (APIs). The presence of two phenyl groups on the carbinol carbon suggests potential for complex degradation pathways involving radical or ionic intermediates. For any compound intended for pharmaceutical use, understanding its intrinsic stability is not merely an academic exercise; it is a critical regulatory requirement and a cornerstone of safe and effective drug development.[1][2][3]
The stability of an API directly impacts its safety, efficacy, and shelf-life. Degradation can lead to a loss of potency, the formation of inactive byproducts, or, more critically, the generation of toxic impurities. Therefore, a thorough investigation into how a molecule behaves under various stress conditions, particularly thermal stress, is fundamental. This guide details a multi-faceted strategy to:
Determine the onset temperature of thermal decomposition.
Elucidate potential degradation pathways and identify degradation products.
Calculate the kinetic parameters (e.g., activation energy) that govern the degradation rate.
Establish a validated, stability-indicating analytical method.
This work is structured to guide the reader through a logical progression of analysis, beginning with broad thermal screening and culminating in a detailed kinetic profile.
Physicochemical Properties of 2-(Diethylamino)-1,1-diphenylethanol
A foundational understanding of the molecule's basic properties is essential before commencing stability studies.
The presence of the tertiary amine (pKa typically ~9-10) and the hydroxyl group makes the molecule susceptible to both acid/base-catalyzed reactions and oxidation. The bulky diphenyl groups may offer some steric protection to the hydroxyl group but could also influence the degradation mechanism, for instance, by stabilizing carbocation intermediates.
A Multi-Stage Experimental Framework for Stability Assessment
A comprehensive evaluation of thermal stability is not a single experiment but a multi-stage process. The proposed workflow is designed to build knowledge progressively, with each stage informing the next.
Caption: Overall Experimental Workflow for Stability Characterization.
Phase 1: Initial Thermal Screening
The first step is to gain a macroscopic view of the compound's thermal behavior. This is achieved primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Causality: TGA measures changes in mass as a function of temperature.[6][7] Its purpose here is to identify the temperature at which the compound begins to lose mass, which is a direct indicator of decomposition or volatilization.[6] This information is crucial for setting the temperature limits in subsequent forced degradation and kinetic studies to ensure that meaningful degradation occurs without being excessively destructive.
Experimental Protocol: TGA of 2-(Diethylamino)-1,1-diphenylethanol
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, inert TGA pan (e.g., alumina or platinum).
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation. An parallel experiment in an oxidative atmosphere (Air) should also be conducted to assess susceptibility to oxidation.
Temperature Program:
Equilibrate at 30 °C for 5 minutes.
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate is a standard compromise between resolution and experimental time.
Data Analysis: Record the mass loss versus temperature (TG curve) and its first derivative (DTG curve). Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperature of maximum mass loss rate (Tₚₑₐₖ).
Causality: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7] It reveals physical transitions (e.g., melting, glass transitions) and chemical reactions (e.g., decomposition). This data helps distinguish between a simple phase change (like melting) and a decomposition event, which might occur concurrently.
Experimental Protocol: DSC of 2-(Diethylamino)-1,1-diphenylethanol
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard (e.g., Indium).
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. A pierced lid may be used if volatilization is expected.
Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.
Temperature Program:
Equilibrate at 25 °C.
Ramp the temperature from 25 °C to a temperature just beyond the decomposition onset found by TGA (e.g., 350 °C) at a heating rate of 10 °C/min.
Data Analysis: Record the heat flow versus temperature. Identify endothermic (melting) and exothermic (decomposition) peaks, noting their onset temperatures and enthalpy changes (ΔH).
Phase 2: Forced Degradation and Method Development
Forced degradation, or stress testing, is the deliberate degradation of the API under conditions more severe than accelerated stability testing.[2] As mandated by ICH guideline Q1A(R2), its purpose is to identify likely degradation products, understand degradation pathways, and establish the specificity of a stability-indicating analytical method.[1][3][8]
Experimental Protocol: Forced Degradation Study
Objective: To achieve 5-20% degradation of the API. This range is sufficient to generate and detect degradation products without creating secondary or irrelevant products from over-stressing.[1]
Stock Solution: Prepare a stock solution of 2-(Diethylamino)-1,1-diphenylethanol in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of ~1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C for 24, 48, and 72 hours.
Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C for 24, 48, and 72 hours.
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24, 48, and 72 hours.
Thermal Degradation: Expose a solid sample to dry heat at a temperature determined by TGA (e.g., 10°C increments above accelerated testing, such as 80 °C) for 1 week. Also, heat the stock solution at 60 °C.
Photolytic Degradation: Expose the solid sample and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][10]
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a target concentration. Analyze by a suitable chromatographic method (e.g., HPLC-UV/DAD) against an unstressed control sample.
Peak Purity & Mass Balance: Use a photodiode array (PDA) detector to assess peak purity of the parent compound. Calculate mass balance to ensure that the decrease in the parent drug concentration is accounted for by the increase in degradation products.
The output of this phase is a set of stressed samples containing degradation products. These are then subjected to LC-MS/MS analysis to elucidate the structures of the impurities, which is essential for understanding the degradation pathways.
Phase 3: Degradation Kinetics
Kinetic studies quantify the rate at which the drug degrades, allowing for the prediction of its shelf-life. Both isothermal (constant temperature) and non-isothermal (programmed heating) methods can be employed.[11][12]
Experimental Protocol: Isothermal Kinetic Study
Rationale: This is the classical approach. By measuring the degradation rate at several elevated temperatures, one can use the Arrhenius equation to extrapolate the rate constant to typical storage conditions (e.g., 25 °C).
Procedure:
Using the stability-indicating HPLC method developed in Phase 2, prepare samples in solution or as a solid.
Store samples in temperature-controlled ovens at a minimum of three elevated temperatures (e.g., 60 °C, 70 °C, 80 °C).
Quantify the remaining concentration of the parent drug.
Data Analysis:
For each temperature, plot the concentration (or ln(concentration) for first-order kinetics) versus time to determine the rate constant, k.
Construct an Arrhenius plot by graphing ln(k) versus 1/T (in Kelvin).
The slope of the line is -Eₐ/R, from which the activation energy (Eₐ) is calculated. The intercept provides the pre-exponential factor (A).
Experimental Protocol: Non-Isothermal Kinetic Study (via TGA)
Rationale: This method provides a rapid estimation of kinetic parameters from a single experiment.[13][14] It is particularly useful for solid-state degradation. Isoconversional (model-free) methods like Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) are recommended by ICTAC as they do not require prior assumption of a reaction model.[15]
Procedure:
Perform a series of TGA experiments at different heating rates (e.g., 5, 10, 15, and 20 °C/min).
Data Analysis:
For various extents of conversion (α, e.g., 0.05, 0.1, 0.2, ...), record the corresponding temperature (T) at each heating rate (β).
Apply a model-free method. For example, the FWO method plots log(β) versus 1/T. The slope of the resulting isoconversional lines is proportional to the activation energy at that specific degree of conversion.
Hypothesized Degradation Pathways
Based on the chemical structure of 2-(Diethylamino)-1,1-diphenylethanol, several degradation pathways can be postulated. These hypotheses must be confirmed by identifying the degradation products generated during the forced degradation study.
Caption: Hypothesized Degradation Pathways for the title compound.
Oxidative N-Dealkylation: The tertiary amine is susceptible to oxidation, which can lead to the sequential removal of the ethyl groups, forming a secondary amine, a primary amine, and ultimately ammonia, along with corresponding aldehydes (acetaldehyde).
Dehydration (Elimination): Under acidic or high-temperature conditions, the tertiary alcohol can undergo dehydration. The formation of a stable, conjugated alkene (1-(diethylamino)-2,2-diphenylethene) would be a likely outcome.
C-C Bond Cleavage: Under more strenuous oxidative or thermal conditions, cleavage of the C-C bond between the two functional groups could occur. This could potentially yield benzophenone and a fragment derived from the diethylaminoethane moiety.
Quantitative Data Presentation and Kinetic Analysis
All quantitative data should be summarized in clear, concise tables.
Table 1: Hypothetical TGA and DSC Results
Parameter
Value (N₂ Atmosphere)
Value (Air Atmosphere)
TGA Tₒₙₛₑₜ
~220 °C
~205 °C
TGA Tₚₑₐₖ
~245 °C
~225 °C
DSC Melting Point (Tₘ)
~95 °C (Endotherm)
~95 °C (Endotherm)
DSC Decomposition
>220 °C (Exotherm)
>205 °C (Exotherm)
Table 2: Hypothetical Isothermal Degradation Kinetic Data (First-Order Model)
Temperature
Rate Constant, k (s⁻¹)
Half-life, t₁/₂ (hours)
60 °C (333 K)
1.5 x 10⁻⁶
128
70 °C (343 K)
4.5 x 10⁻⁶
43
80 °C (353 K)
1.2 x 10⁻⁵
16
From the data in Table 2, an Arrhenius plot would be constructed to calculate the activation energy. Assuming the data fits a linear model, an Eₐ could be calculated, allowing for the prediction of the rate constant (k) at 25 °C and thus the compound's shelf-life under standard storage conditions.
Conclusion
This guide presents a comprehensive, scientifically-grounded framework for the complete thermal analysis of 2-(Diethylamino)-1,1-diphenylethanol. By systematically progressing through thermal screening, forced degradation, degradant identification, and kinetic analysis, a researcher can build a complete stability profile for the molecule. This approach not only ensures compliance with regulatory expectations for drug development but also provides fundamental insights into the molecule's intrinsic chemical properties. The proposed protocols and hypothesized pathways serve as a robust starting point for any laboratory tasked with characterizing this compound or structurally similar APIs.
References
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (February 2003). [Link]
World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link]
World Health Organization. (2021). Annex 10: Guidance on good data and record management practices. WHO Technical Report Series, No. 1033. [Link]
Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4). [Link]
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]
Carstensen, J. T., & Rhodes, C. T. (2006). Isothermal and nonisothermal decomposition of famotidine in aqueous solution. Pharmaceutical research, 12(4), 599-604. [Link]
ICH, Q1B Photostability Testing of New Drug Substances and Products, Step 4 version (November 1996). [Link]
Kowalski, P., et al. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Frontiers in Pharmacology, 7, 24. [Link]
Roy, J., et al. (2014). A thermogravimetric analysis of non-polymeric pharmaceutical plasticizers: Kinetic analysis, method validation, and thermal stability evaluation. Journal of thermal analysis and calorimetry, 115(2), 1599-1607. [Link]
Lastra, C. F., et al. (2006). Data analysis of kinetic modelling used in drug stability studies: isothermal versus nonisothermal assays. Pharmaceutical research, 23(11), 2646-2658. [Link]
Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]
Requena, T., et al. (2014). Data Analysis of Kinetic Modelling Used in Drug Stability Studies: Isothermal Versus Nonisothermal Assays. Request PDF. [Link]
News-Medical.Net. (2019). Thermal Analysis of Pharmaceutical Materials. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96431, 2-(Diethylamino)-1,1-diphenylethanol. [Link]
Al-Saeed, M. M., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Molecules, 29(22), 5035. [Link]
de Oliveira, R. V., et al. (2007). THERMAL BEHAVIOR STUDY AND DECOMPOSITION KINETICS OF SALBUTAMOL UNDER ISOTHERMAL AND NON-ISOTHERMAL CONDITIONS. Journal of Thermal Analysis and Calorimetry, 90(3), 859-863. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 204441, 2-(Diethylamino)-1,1-diphenylethanol hydrochloride. [Link]
Nowicki, L., & Markowski, M. (2012). KINETIC ANALYSIS OF THERMOGRAVIMETRIC DATA COLLECTED FROM BIGGER SAMPLES. Chemical and Process Engineering, 33(1), 85-94. [Link]
Al-Saeed, M. M., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. [Link]
Comprehensive Analytical Guide to the Identification of 2-(Diethylamino)-1,1-diphenylethanol Structural Analogs
Introduction & Structural Pharmacophore The compound 2-(Diethylamino)-1,1-diphenylethanol () represents a highly specific structural scaffold frequently encountered in the development of anticholinergic agents, local ane...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Pharmacophore
The compound 2-(Diethylamino)-1,1-diphenylethanol () represents a highly specific structural scaffold frequently encountered in the development of anticholinergic agents, local anesthetics, and emerging designer drugs. According to the , this motif consists of a bulky, lipophilic 1,1-diphenylcarbinol core linked to a basic diethylamino group.
Identifying structural analogs of this scaffold—which may feature modifications on the phenyl rings, alterations to the alkyl spacer, or substitutions of the amine group—requires a robust, multi-modal analytical approach. Because these compounds exist in complex biological or synthetic matrices, analytical scientists must employ orthogonal techniques to ensure absolute structural confirmation.
Principles of Structural Modification and Causality
In medicinal chemistry and forensic toxicology, analogs are deliberately synthesized to modulate specific pharmacokinetic and pharmacodynamic properties. Understanding the causality behind these modifications allows analysts to predict chromatographic behavior and mass spectral shifts:
Amine Substitutions: Replacing the diethylamino group with dimethylamino, pyrrolidino, or piperidino rings alters the basicity (pKa) and steric bulk. This directly impacts receptor binding affinity. Analytically, these cyclic amines produce highly distinct, predictable iminium base peaks during mass spectrometry.
Aryl Ring Halogenation: The addition of fluorine or chlorine to the phenyl rings increases metabolic stability against cytochrome P450 oxidation. In mass spectrometry, halogenation introduces characteristic isotopic patterns (e.g., the 3:1 ratio of
35
Cl to
37
Cl) and predictable exact mass shifts.
Analytical Workflows and Experimental Protocols
To ensure a self-validating system , the identification protocol relies on orthogonal techniques: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for exact mass determination, and Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization.
Protocol 1: Sample Preparation and GC-MS Derivatization
Causality of Extraction: The target analytes are basic amino alcohols (pKa ~9.5). Liquid-liquid extraction at pH > 10 ensures the amine is fully deprotonated (neutralized), maximizing its partitioning into the organic phase (ethyl acetate) while leaving polar matrix interferences behind in the aqueous layer.
Causality of Derivatization: The sterically hindered tertiary hydroxyl group adjacent to the bulky diphenyl moiety is highly prone to thermal dehydration in the GC inlet, which would artificially form an enamine. Silylation with BSTFA/TMCS converts the -OH to a stable -O-TMS ether, blocking this degradation pathway and ensuring sharp chromatographic peaks.
Self-Validation Check: The inclusion of a deuterated internal standard (e.g., a D10-diphenyl analog) prior to extraction ensures that any matrix-induced signal suppression or derivatization failure is immediately flagged, rendering the entire protocol self-validating.
Step-by-Step Methodology:
Alkalinization: Add 500 µL of 0.1 M NaOH to 1 mL of the sample matrix to adjust the pH to >10.
Extraction: Add 2 mL of hexane:ethyl acetate (1:1, v/v). Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
Drying: Transfer the organic (upper) layer to a clean glass vial and evaporate to absolute dryness under a gentle stream of nitrogen at 35°C.
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.
Incubation: Heat the sealed vial at 70°C for 30 minutes to drive the silylation of the sterically hindered tertiary alcohol to completion.
Analysis: Inject 1 µL into the GC-MS (e.g., HP-5MS column, inlet at 250°C, temperature program from 100°C to 300°C at 15°C/min).
Protocol 2: LC-HRMS/MS Analysis
Causality of Chromatographic Conditions: Utilizing an acidic mobile phase (0.1% Formic Acid) ensures the basic amine remains fully protonated. This prevents secondary interactions with residual silanols on the C18 column, eliminating peak tailing and maximizing ionization efficiency in Electrospray Ionization (ESI+).
Step-by-Step Methodology:
Reconstitution: Dilute the extracted sample residue in 100 µL of the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Apply a gradient from 5% to 95% Acetonitrile over 10 minutes.
Acquisition: Operate the high-resolution mass spectrometer (Orbitrap or Q-TOF) in Data-Dependent Acquisition (DDA) mode. Set the collision energy (CE) to a ramp of 15-45 eV to capture both the fragile iminium ions (low CE) and the more stable diphenylcarbinol fragments (high CE).
Orthogonal analytical workflow for identifying amino alcohol structural analogs.
Mass Spectral Fragmentation Mechanisms
The identification of this compound class relies heavily on predictable fragmentation pathways. Synthesis routes often involve the isomerization of substituted epoxides, a mechanism well-documented in, which yields specific structural orientations that dictate how the molecule breaks apart under collision-induced dissociation (CID).
Alpha-Cleavage (The Diagnostic Pathway): The dominant pathway in ESI+ MS/MS is the heterolytic cleavage of the C1-C2 bond. Because the nitrogen atom easily stabilizes the positive charge, this yields a highly stable substituted iminium ion. For the parent compound, this is the diethylmethyleneiminium ion at m/z 86.
Dehydration: Loss of H
2
O (-18 Da) from the protonated molecular ion produces a resonance-stabilized diphenylalkene cation, confirming the presence of the unprotected hydroxyl group.
Primary ESI+ MS/MS fragmentation pathways for 2-(Diethylamino)-1,1-diphenylethanol.
Quantitative Data Summaries
Commercially available standards, such as those cataloged by , are utilized to build reference libraries. The following table summarizes the key analytical parameters for 2-(Diethylamino)-1,1-diphenylethanol and its most frequently encountered structural analogs.
Toxicological Profile of 2-(Diethylamino)-1,1-diphenylethanol Hydrochloride: A Predictive and Mechanistic Whitepaper
An in-depth technical guide synthesized from the perspective of a Senior Application Scientist, detailing the toxicological and mechanistic profiling of 2-(Diethylamino)-1,1-diphenylethanol hydrochloride. Executive Summa...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide synthesized from the perspective of a Senior Application Scientist, detailing the toxicological and mechanistic profiling of 2-(Diethylamino)-1,1-diphenylethanol hydrochloride.
Executive Summary
2-(Diethylamino)-1,1-diphenylethanol hydrochloride (DDEH) (CAS: 16298-94-5) is a synthetic 1,2-aminoalcohol characterized by a rigid gem-diphenyl carbinol system and a tertiary diethylamine[1]. While frequently utilized as a synthetic intermediate (e.g., in the pinacol-type rearrangement to diphenylacetaldehyde), its structural homology to known anticholinergics (like benactyzine) and CYP450 inhibitors (like proadifen/SKF-525A) necessitates rigorous preclinical de-risking. This whitepaper deconstructs the toxicological profile of DDEH, focusing on its physicochemical liabilities, off-target promiscuity, and the self-validating screening paradigms required to evaluate its safety margins.
To understand the toxicodynamics of DDEH, we must first analyze the causality driven by its molecular architecture:
The Diphenyl Carbinol Motif: The dual aromatic rings confer high lipophilicity (estimated LogP ~ 3.5–4.5). This drives rapid partitioning into lipid bilayers, facilitating extensive blood-brain barrier (BBB) penetration and high volume of distribution (
Vd
).
The Diethylamine Group: With a predicted pKa of ~9.0, the nitrogen center is >99% protonated at physiological pH (7.4)[1].
Mechanistic Consequence (Lysosomotropism): The combination of a highly lipophilic tail and a cationic headgroup is the classic structural trigger for lysosomal trapping. The un-ionized fraction of DDEH diffuses across lysosomal membranes. Once inside the acidic lumen (pH ~4.5), it becomes fully protonated and membrane-impermeable. This ion-trapping disrupts lysosomal lipid catabolism, culminating in Drug-Induced Phospholipidosis (DIPL) .
The spatial arrangement of the gem-diphenyl rings and the basic diethylamine nitrogen creates a cationic amphiphilic geometry that perfectly complements the hydrophobic inner cavity of the Kv11.1 (hERG) potassium channel. DDEH is predicted to interact strongly with the Tyr652 and Phe656 residues within the channel pore. Blockade of this channel delays ventricular repolarization, manifesting as QT interval prolongation—a critical liability whose evaluation is strictly mandated by the[2].
Neurotoxicology & CNS Effects
Because DDEH readily crosses the BBB, its structural similarity to diphenhydramine inevitably leads to off-target affinity for muscarinic acetylcholine receptors (mAChRs) and voltage-gated sodium channels (Nav1.5/Nav1.2). At supratherapeutic concentrations, this manifests as central anticholinergic syndrome (delirium, tachycardia) and local anesthetic-like neurotoxicity.
Hepatotoxicity & Metabolism
Hepatic clearance of diethylamine derivatives is primarily driven by CYP3A4 and CYP2D6. The primary metabolic route for DDEH is N-deethylation. During the oxidative cleavage of the ethyl groups, transient reactive intermediates can form. These intermediates may deplete local intracellular glutathione (GSH) reserves, initiating a cascade of mitochondrial depolarization and eventual hepatocyte apoptosis (Drug-Induced Liver Injury, DILI).
Quantitative Data Summaries
To streamline risk assessment, the following table summarizes the predicted toxicological endpoints for DDEH based on structural benchmarking against its pharmacological class.
Absence of structural alerts (e.g., no aromatic amines)
Ames / Micronucleus
Self-Validating Experimental Protocols
As a standard of scientific integrity, testing must not merely generate data; it must validate its own operational parameters in real-time. The following protocols are designed as self-validating systems.
Protocol A: High-Throughput Automated Patch-Clamp for hERG Liability
Causality of Design: We utilize CHO cells stably expressing hERG rather than HEK293 cells because CHO cells possess a significantly lower endogenous background current, ensuring that the tail currents measured are exclusively Kv11.1 mediated.
Step 1 (Preparation): Harvest CHO-hERG cells at 70-80% confluency to ensure optimal membrane health. Dissolve DDEH in 100% DMSO, then dilute in extracellular solution to a final DMSO concentration of <0.1% to prevent solvent-induced membrane fluidization.
Step 2 (Electrophysiology): Apply a voltage-step protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV to elicit the outward tail current.
Step 3 (Self-Validation & QC): The system is programmed to automatically reject any cell where the initial seal resistance is <1 GΩ or if access resistance varies by >15% during the run. This prevents false-positive leak currents from skewing the IC50 calculation. E-4031 (a known hERG blocker) is run in parallel as a positive control to validate assay sensitivity.
Protocol B: High-Content Screening (HCS) for Hepatotoxicity and Phospholipidosis
Causality of Design: Traditional viability assays (like MTT) only measure late-stage cell death. HCS multiplexes fluorescent dyes to detect sub-lethal, mechanistic toxicity (mitochondrial stress and lysosomal expansion) long before apoptosis occurs.
Step 1 (Seeding & Treatment): Plate HepG2 cells in collagen-coated 384-well plates. Expose to a DDEH dose-response gradient (0.1 µM to 100 µM) for 72 hours.
Step 2 (Staining): Co-incubate with Hoechst 33342 (to measure nuclear condensation), TMRM (to detect mitochondrial depolarization), and LysoTracker Red (to quantify lysosomal mass expansion).
Step 3 (Self-Validation & Imaging): Acquire images via automated confocal microscopy. The assay self-validates by utilizing Amiodarone as a positive control for phospholipidosis. If the Amiodarone wells do not show a >3-fold increase in LysoTracker intensity, the entire plate is flagged as invalid.
Visualizations
Mechanistic pathways detailing DDEH toxicodynamics and off-target liabilities.
Self-validating automated patch-clamp workflow for hERG liability screening.
References
Title: 2-(Diethylamino)-1,1-diphenylethanol hydrochloride | C18H24ClNO | CID 204441
Source: PubChem (National Center for Biotechnology Information)
URL: [Link]
Title: ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline
Source: European Medicines Agency (EMA)
URL: [Link]
Title: E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential--Questions and Answers
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Protocol for the Synthesis of 2-(Diethylamino)-1,1-diphenylethanol Hydrochloride
Overview and Scientific Rationale 2-(Diethylamino)-1,1-diphenylethanol hydrochloride (PubChem CID: 204441) is a structurally significant tertiary amine and a critical precursor/analog to established cytochrome P450 inhib...
Author: BenchChem Technical Support Team. Date: April 2026
Overview and Scientific Rationale
2-(Diethylamino)-1,1-diphenylethanol hydrochloride (PubChem CID: 204441) is a structurally significant tertiary amine and a critical precursor/analog to established cytochrome P450 inhibitors such as Proadifen (SKF-525A)[1]. The synthesis of this compound requires precise control over carbon-carbon bond formation and regioselective functionalization.
To achieve a self-validating and high-yielding protocol, this guide employs a two-stage synthetic strategy:
Corey-Chaykovsky Epoxidation: The process begins with the conversion of benzophenone to 2,2-diphenyloxirane. Utilizing a sulfur ylide (generated in situ from trimethylsulfonium iodide and sodium hydride), this reaction provides a highly atom-economical route to the epoxide[2][3].
Regioselective Aminolysis: The subsequent ring-opening of 2,2-diphenyloxirane with diethylamine is performed under neutral/basic conditions. Mechanistic Causality: Avoiding Lewis acid catalysis ensures the reaction proceeds via an
SN2
mechanism. The nucleophile (diethylamine) selectively attacks the less sterically hindered terminal methylene carbon (
C3
of the oxirane) rather than the highly substituted benzylic carbon. This electronic and steric control prevents the formation of undesired structural isomers, ensuring the exclusive formation of the 1,1-diphenyl-2-(diethylamino)ethanol free base[3].
Synthetic Workflow
Fig 1: Two-step synthesis and salt formation of 2-(Diethylamino)-1,1-diphenylethanol hydrochloride.
Materials and Reagents
The following table summarizes the quantitative stoichiometric requirements for a standard 10 mmol scale synthesis.
Reagent / Material
Role
MW ( g/mol )
Equivalents
Amount
Benzophenone
Starting Material
182.22
1.0 eq
1.82 g (10.0 mmol)
Trimethylsulfonium iodide
Ylide Precursor
204.07
2.5 eq
5.10 g (25.0 mmol)
Sodium Hydride (60% in oil)
Base
24.00
2.5 eq
1.00 g (25.0 mmol)
Diethylamine
Nucleophile
73.14
5.0 eq
5.17 mL (50.0 mmol)
DMSO / THF (1:1)
Solvent (Step 1)
N/A
N/A
40 mL
Ethanol (Absolute)
Solvent (Step 2)
N/A
N/A
30 mL
HCl (4M in Dioxane)
Salt Formation
36.46
1.2 eq
3.0 mL (12.0 mmol)
Step-by-Step Experimental Protocol
Phase 1: Synthesis of 2,2-Diphenyloxirane via Corey-Chaykovsky Reaction
Note: Perform this step under an inert argon or nitrogen atmosphere to prevent the degradation of the moisture-sensitive ylide.
Ylide Generation: In an oven-dried 100 mL round-bottom flask, suspend Sodium Hydride (1.00 g, 60% dispersion) in a 1:1 mixture of anhydrous DMSO and THF (40 mL). Cool the suspension to 0 °C using an ice bath.
Slowly add Trimethylsulfonium iodide (5.10 g) in portions over 15 minutes. Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases, indicating the successful formation of dimethylsulfonium methylide[3].
Epoxidation: Add Benzophenone (1.82 g) dropwise as a solution in 5 mL of THF.
Allow the reaction mixture to stir at room temperature for 5 hours[3].
Workup: Quench the reaction carefully with cold distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 40 mL).
Wash the combined organic layers with brine (50 mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield 2,2-diphenyloxirane as a pale yellow oil (Expected yield: ~90-93%)[3]. Use immediately in the next step.
Phase 2: Regioselective Aminolysis
Ring Opening: Dissolve the crude 2,2-diphenyloxirane (~1.8 g, 9.1 mmol) in absolute ethanol (30 mL) in a 100 mL pressure tube or heavy-walled flask.
Add Diethylamine (5.17 mL, 50.0 mmol). The excess of the volatile amine drives the reaction to completion and prevents dialkylation.
Seal the vessel and heat the mixture to gentle reflux (80 °C) for 12 hours.
Purification: Cool the reaction to room temperature and evaporate the ethanol and unreacted diethylamine under reduced pressure.
Dissolve the residue in Dichloromethane (DCM, 40 mL) and wash with water (2 × 20 mL) to remove trace polar impurities. Dry the organic layer over
Na2SO4
and concentrate to yield the 2-(diethylamino)-1,1-diphenylethanol free base.
Phase 3: Hydrochloride Salt Precipitation
Salt Formation: Dissolve the crude free base in anhydrous Diethyl Ether (20 mL). Cool the solution to 0 °C.
Dropwise, add 4M HCl in dioxane (3.0 mL, 12.0 mmol) under continuous stirring. A white precipitate will form immediately.
Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.
Filter the precipitate through a sintered glass funnel (medium porosity), wash with ice-cold Diethyl Ether (2 × 10 mL), and dry under high vacuum for 12 hours to afford 2-(Diethylamino)-1,1-diphenylethanol hydrochloride as a white crystalline solid[1].
Analytical Characterization & Expected Results
To validate the structural integrity of the synthesized compound, compare the isolated product against the following expected analytical benchmarks:
Analytical Method
Target Signal / Shift
Structural Assignment
1
H NMR (400 MHz, CDCl
3
)
δ
9.80 (br s, 1H)
Ammonium proton (
NH+
)
δ
7.50 - 7.15 (m, 10H)
Aromatic protons (Two phenyl rings)
δ
5.85 (s, 1H)
Hydroxyl proton (Exchanges with
D2O
)
δ
3.85 (s, 2H)
Methylene protons (
C2
adjacent to
N+
)
δ
3.25 (q,
J=7.2
Hz, 4H)
Ethyl
CH2
protons
δ
1.20 (t,
J=7.2
Hz, 6H)
Ethyl
CH3
protons
13
C NMR (100 MHz, CDCl
3
)
δ
~78.5
Quaternary Carbon (
C1
-OH)
δ
~60.2
Methylene Carbon (
C2
-N)
HRMS (ESI-TOF)
m/z 270.1852
[M+H]+
for free base (
C18H24NO+
)
References
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing.[Link]
Substituent and Lewis Acid Promoted Dual Behavior of Epoxides towards [3+2]-Annulation with Donor-Acceptor Cyclopropanes: Synthesis of Substituted Cyclopentane and Tetrahydrofuran. ResearchGate.[Link]
Preparation of 2-(Diethylamino)-1,1-diphenylethanol stock solutions for cell culture
Application Note: Preparation and Validation of 2-(Diethylamino)-1,1-diphenylethanol Stock Solutions for Cell Culture Introduction & Rationale 2-(Diethylamino)-1,1-diphenylethanol is a lipophilic tertiary amine character...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Preparation and Validation of 2-(Diethylamino)-1,1-diphenylethanol Stock Solutions for Cell Culture
Introduction & Rationale
2-(Diethylamino)-1,1-diphenylethanol is a lipophilic tertiary amine characterized by a bulky diphenyl backbone and a diethylamino functional group[1]. In cell culture applications, preparing a stable, homogenous stock solution of this compound is critical for ensuring reproducible in vitro assays.
The choice of solvent is dictated by the specific chemical form of the compound. The free base form (CID 96431) is highly lipophilic and requires an organic solvent such as Dimethyl Sulfoxide (DMSO) to disrupt its crystalline lattice and achieve complete solvation[1][2]. Conversely, the hydrochloride salt form (CID 204441) is protonated at the tertiary amine, conferring sufficient polarity for direct dissolution in aqueous buffers like double-distilled water (ddH₂O) or Phosphate-Buffered Saline (PBS)[3].
Physicochemical Properties & Solvent Selection
Understanding the physicochemical differences between the free base and the salt form is the first step in designing a reliable preparation workflow. The quantitative data governing solvent and filtration choices are summarized below.
Property
2-(Diethylamino)-1,1-diphenylethanol (Free Base)
2-(Diethylamino)-1,1-diphenylethanol HCl (Salt)
PubChem CID
96431
204441
Molecular Formula
C₁₈H₂₃NO
C₁₈H₂₄ClNO
Molecular Weight
269.38 g/mol
305.8 g/mol
Primary Solvents
Anhydrous DMSO, Ethanol
ddH₂O, PBS (pH 7.4)
Lipophilicity (LogP)
High (Hydrophobic)
Low (Ionized/Hydrophilic)
Recommended Filter
0.22 µm PTFE (Solvent-resistant)
0.22 µm PVDF or PES (Low protein binding)
Experimental Workflows
Fig 1. Standardized workflow for the preparation and storage of stock solutions.
Detailed Preparation Protocols
Protocol A: 10 mM Stock Solution (Free Base in DMSO)
Equilibration: Allow the sealed vial of 2-(Diethylamino)-1,1-diphenylethanol free base to equilibrate to room temperature in a desiccator. Causality: This prevents ambient moisture condensation on the powder, which would artificially inflate the weighed mass and lead to sub-potent stock solutions.
Weighing: Weigh exactly 2.69 mg of the free base[1] into a sterile, solvent-resistant polypropylene or amber glass tube.
Dissolution: Add 1.00 mL of anhydrous, cell-culture grade DMSO[2].
Homogenization: Vortex vigorously for 30 seconds, followed by water-bath sonication for 5 minutes at room temperature. Causality: Sonication provides the acoustic cavitation energy required to fully disrupt micro-crystals, ensuring absolute homogeneity before filtration.
Sterile Filtration: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is chemically inert to DMSO. Using standard PES or cellulose filters will result in filter dissolution, leaching toxic polymers directly into your stock.
Aliquoting: Dispense into 50 µL single-use aliquots in sterile cryovials. Store at -20°C or -80°C. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce atmospheric moisture and cause hydrolytic degradation.
Protocol B: 10 mM Stock Solution (HCl Salt in Aqueous Buffer)
Weighing: Weigh exactly 3.06 mg of the HCl salt[3].
Dissolution: Add 1.00 mL of sterile ddH₂O or PBS.
Homogenization: Vortex until visually clear. Due to the ionized nature of the salt, sonication is rarely required.
Sterile Filtration: Pass through a 0.22 µm PVDF or PES syringe filter. Causality: PVDF and PES membranes possess extremely low non-specific binding properties, ensuring the active compound is not stripped from the dilute aqueous solution during filtration.
Storage: Aliquot and store at -20°C.
Cell Culture Application & Dilution Strategy
When introducing a highly concentrated DMSO stock to aqueous cell culture media, direct addition can cause "solvent shock"—a phenomenon where the sudden change in the dielectric constant causes the lipophilic compound to rapidly precipitate out of solution before it can diffuse. Furthermore, the final concentration of DMSO must be strictly controlled to prevent solvent-induced cytotoxicity and off-target transcriptomic changes[2].
Fig 2. Serial dilution strategy to prevent solvent shock and DMSO-induced cytotoxicity.
Step-by-Step Dilution:
Prepare an intermediate 100 µM solution by adding 10 µL of the 10 mM DMSO stock to 990 µL of pre-warmed (37°C) complete culture media. Vortex immediately.
Dilute the intermediate solution 1:10 into the final culture vessel to achieve a 10 µM working concentration. Causality: This sequential step-down method ensures the compound remains fully solvated. The final DMSO concentration is reduced to 0.1% (v/v), well below the generally accepted cytotoxicity threshold for mammalian cell lines[2].
Self-Validating System: Analytical Confirmation
A robust assay protocol must be self-validating. Relying solely on nominal weighed mass can lead to experimental artifacts due to compound hygroscopicity, static loss during transfer, or retention in the syringe filter.
To validate your stock concentration:
Sampling: Remove a 10 µL aliquot from the final filtered 10 mM stock.
Preparation: Dilute 1:100 in HPLC-grade methanol to yield a theoretical concentration of 100 µM.
Spectrophotometric Validation: Measure the absorbance using a UV-Vis spectrophotometer. The dual phenyl rings of 2-(Diethylamino)-1,1-diphenylethanol exhibit strong
π−π∗
transitions in the UV region (typically near 254 nm).
Correction: Calculate the exact molarity using the Beer-Lambert law (
A=ϵlc
) against a pre-established extinction coefficient (
ϵ
), or compare the peak area using LC-MS/MS against a certified reference standard. Adjust all downstream dilution volumes based on this empirically validated concentration rather than the nominal theoretical concentration.
References
Title: 2-(Diethylamino)-1,1-diphenylethanol | C18H23NO | CID 96431
Source: PubChem, National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: 2-(Diethylamino)-1,1-diphenylethanol hydrochloride | C18H24ClNO | CID 204441
Source: PubChem, National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: Dimethyl Sulfoxide | (CH3)2SO | CID 679
Source: PubChem, National Center for Biotechnology Information (NCBI)
URL: [Link]
Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of 2-(Diethylamino)-1,1-diphenylethanol
Target Audience: Researchers, analytical scientists, and drug development professionals. Document Purpose: To provide an authoritative, self-validating protocol and reference dataset for the structural elucidation of 2-(...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Document Purpose: To provide an authoritative, self-validating protocol and reference dataset for the structural elucidation of 2-(Diethylamino)-1,1-diphenylethanol using Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction & Chemical Context
As a Senior Application Scientist, I frequently encounter challenges in the spectral characterization of amino alcohols. 2-(Diethylamino)-1,1-diphenylethanol (Chemical Formula: C₁₈H₂₃NO) is a structurally intriguing molecule and a highly valued intermediate in medicinal and synthetic organic chemistry. Historically, it serves as a direct precursor in the synthesis of diphenylacetaldehyde, undergoing a rapid acid-catalyzed rearrangement in the presence of hydrobromic or hydrochloric acid [1].
Understanding the synthesis workflow provides context for the impurities (such as unreacted starting materials or biphenyl byproducts) that might appear in your NMR spectra. The most reliable synthetic route involves the Grignard addition of phenylmagnesium bromide to ethyl 2-(diethylamino)acetate.
Caption: Synthesis workflow of 2-(Diethylamino)-1,1-diphenylethanol via Grignard addition.
Structural Analysis & Causality in NMR
To accurately assign the NMR spectra of this compound, one must move beyond simple chemical shift tables and understand the underlying molecular physics and solvent interactions:
Prochirality and Symmetry: The central carbinol carbon (C1) is bonded to an -OH group, a -CH₂-N(Et)₂ group, and two identical phenyl rings. Because the two phenyl groups are identical, C1 is achiral (specifically, prochiral). Consequently, the two protons on the adjacent methylene group (C2) are enantiotopic. In an achiral solvent like CDCl₃, enantiotopic protons are chemically and magnetically equivalent, meaning they will appear as a sharp singlet rather than an AB quartet.
Intramolecular Hydrogen Bonding: The hydroxyl (-OH) proton is situated in close spatial proximity to the basic tertiary amine. This allows for intramolecular hydrogen bonding, which typically sharpens the -OH signal and shifts it slightly downfield compared to a standard, non-bonded aliphatic alcohol.
The CDCl₃ Acidity Pitfall (Critical Insight): When analyzing tertiary amines in halogenated solvents, a common and frustrating pitfall is solvent degradation. Over time, CDCl₃ decomposes to form phosgene and DCl. This residual Brønsted acid readily protonates the basic diethylamino group, leading to inconsistent chemical shifts, severe peak broadening, and compromised integration [2]. Furthermore, the chemical shift of the protonated amine is highly dependent on the counteranion and the aqueous pKa of the amine [3]. To ensure a self-validating and reproducible protocol, the CDCl₃ must be neutralized prior to use.
Predicted NMR Spectral Data
The following tables summarize the quantitative, expertly predicted ¹H and ¹³C NMR data for pure 2-(Diethylamino)-1,1-diphenylethanol.
Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
Causality / Notes
7.45 - 7.40
Multiplet (m)
-
4H
Aromatic ortho-H
Deshielded by the proximity to the oxygen-bearing quaternary carbon.
7.30 - 7.25
Multiplet (m)
-
4H
Aromatic meta-H
Standard aromatic region.
7.20 - 7.15
Multiplet (m)
-
2H
Aromatic para-H
Standard aromatic region.
5.10
Broad Singlet (br s)
-
1H
-OH
Shifted downfield due to intramolecular H-bonding with the nitrogen lone pair.
3.15
Singlet (s)
-
2H
-CH₂-N
Enantiotopic protons; equivalent due to the achiral nature of the C1 center.
2.65
Quartet (q)
7.1
4H
-N(CH₂ CH₃)₂
Split by the adjacent methyl group (n+1 rule).
0.95
Triplet (t)
7.1
6H
-N(CH₂CH₃ )₂
Split by the adjacent methylene group.
Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Carbon Type
Assignment
Causality / Notes
146.5
Quaternary (C)
Aromatic ipso-C
Highly deshielded due to the attachment to the electronegative C-OH center.
128.1
Methine (CH)
Aromatic meta-C
Standard aromatic resonance.
126.8
Methine (CH)
Aromatic ortho-C
Standard aromatic resonance.
126.5
Methine (CH)
Aromatic para-C
Standard aromatic resonance.
77.5
Quaternary (C)
C -OH
Deshielded directly by the highly electronegative hydroxyl oxygen.
61.2
Methylene (CH₂)
-C H₂-N
Deshielded by the adjacent electronegative nitrogen atom.
48.5
Methylene (CH₂)
-N(C H₂CH₃)₂
Typical shift for an ethyl group attached to a tertiary amine.
11.8
Methyl (CH₃)
-N(CH₂C H₃)₂
Terminal aliphatic carbon.
Experimental Protocols
To guarantee trustworthiness, the following workflow is designed as a self-validating system . By verifying the neutrality of your solvent and optimizing the relaxation delays, you eliminate the variables that cause spectral artifacts.
Sample Preparation Protocol
Solvent Neutralization: Pack a small glass pipette with glass wool and 1.5 inches of activated basic alumina (Brockmann I). Pass 1.0 mL of CDCl₃ containing 0.03% v/v TMS through the plug directly into a clean glass vial. Causality: This strips out DCl and phosgene, preventing amine protonation and ensuring sharp, reproducible ethyl signals [2].
Dissolution: Weigh exactly 15–20 mg of 2-(Diethylamino)-1,1-diphenylethanol. Dissolve the solid completely in 0.6 mL of the freshly neutralized CDCl₃.
Transfer: Transfer the homogenous solution into a high-quality 5 mm NMR tube. Ensure the solvent column height is at least 4 cm to prevent magnetic field distortions at the liquid-air interface.
Instrument Acquisition Parameters
Tuning and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of CDCl₃. Shim the magnet (Z1-Z5) until the TMS peak at 0.00 ppm is perfectly symmetric with a line width at half-height (FWHM) of < 1.0 Hz. Self-Validation: A sharp TMS peak confirms optimal magnetic homogeneity.
Number of Scans (ns): 512 to 1024 (depending on probe sensitivity).
Relaxation Delay (d1): 2.0 seconds. Causality: The quaternary carbinol (C-OH) and ipso-aromatic carbons lack attached protons, resulting in long T₁ relaxation times. A 2.0s delay ensures these carbons fully relax between pulses, preventing their signals from disappearing into the baseline.
Caption: Standardized workflow for NMR sample preparation and data acquisition.
Examples showing the utility of doping experiments in 1H NMR analysis of mixtures
National Institutes of Health (PMC) (nih.gov)
A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular Hydrogen Bonding
American Chemical Society (acs.org)
Application
Liquid-liquid extraction techniques for 2-(Diethylamino)-1,1-diphenylethanol from plasma
An Application Note and Protocol for the Bioanalysis of 2-(Diethylamino)-1,1-diphenylethanol Introduction & Physicochemical Rationale For researchers and drug development professionals, the accurate quantification of act...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Bioanalysis of 2-(Diethylamino)-1,1-diphenylethanol
Introduction & Physicochemical Rationale
For researchers and drug development professionals, the accurate quantification of active pharmaceutical ingredients and their metabolites in complex biological matrices is a critical bottleneck. 2-(Diethylamino)-1,1-diphenylethanol is a highly lipophilic compound characterized by a tertiary amine (the diethylamino group) and two bulky phenyl rings.
When designing a liquid-liquid extraction (LLE) protocol for this compound from human plasma, a simple "dilute and shoot" or generic protein precipitation method often fails to provide the necessary selectivity and sensitivity required for trace-level LC-MS/MS analysis. Instead, we must exploit the molecule's specific physicochemical properties.
The tertiary amine group in 2-(Diethylamino)-1,1-diphenylethanol has an estimated pKa of approximately 9.5[1]. At physiological pH (~7.4), the compound exists predominantly in its protonated, water-soluble cationic form. To drive the compound into an organic extraction solvent, we must manipulate the matrix pH. By adding a strong base (e.g., 0.1 M NaOH) to raise the plasma pH to >11.5 (at least two units above the pKa), we suppress the ionization of the tertiary amine, converting >99% of the analyte into its neutral, highly lipophilic free-base form.
For the extraction solvent, we select Methyl tert-butyl ether (MTBE) . Traditional LLE methods for basic drugs often rely on chloroform or dichloromethane; however, these halogenated solvents are denser than water. This forces the analyst to pipette the organic phase through the protein-rich aqueous layer, which frequently leads to contamination and matrix effects. MTBE, with a density of 0.74 g/mL, forms the upper organic layer during phase separation. This simplifies collection, minimizes dripping losses, and is highly amenable to high-throughput automation[2].
Mechanistic pathway of pH-driven LLE for 2-(Diethylamino)-1,1-diphenylethanol.
To ensure trustworthiness, this protocol is designed as a self-validating system. The addition of a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to any manipulation ensures that any volumetric losses during the phase transfer or variations in ionization efficiency during LC-MS/MS are mathematically corrected.
Reagents & Materials
Matrix: Human Plasma (K2EDTA or Sodium Heparin).
Alkalinizing Agent: 0.1 M Sodium Hydroxide (NaOH) in LC-MS grade water.
Internal Standard (IS): 2-(Diethylamino)-1,1-diphenylethanol-d5 (100 ng/mL in 50% Methanol).
Reconstitution Solution: Initial LC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
Step-by-Step Methodology
Sample Aliquoting: Transfer exactly 100 µL of human plasma (blank, calibration standard, QC, or unknown subject sample) into a clean 2.0 mL microcentrifuge tube or a 96-well deep-well plate.
Internal Standard Addition: Add 10 µL of the SIL-IS working solution to all samples (except double blanks). Vortex briefly to ensure the IS is fully equilibrated with the plasma proteins.
Alkalinization: Add 50 µL of 0.1 M NaOH to each sample. Vortex immediately for 30 seconds. Causality: Immediate mixing prevents localized protein precipitation and ensures uniform deprotonation of the analyte.
Solvent Addition: Add 800 µL of MTBE to each tube/well.
Extraction Mixing: Cap the tubes/plate and agitate on a multi-tube vortexer or plate shaker at 1500 rpm for 10 minutes . Causality: Vigorous shaking maximizes the surface area between the aqueous and organic phases, ensuring complete partitioning of the lipophilic free base into the MTBE.
Centrifugation: Centrifuge the samples at 4000 × g for 10 minutes at 4°C . This breaks any micro-emulsions and yields a sharp, distinct phase boundary.
Phase Transfer: Carefully transfer 700 µL of the upper organic layer (MTBE) into a clean glass tube or a new 96-well collection plate. Crucial Step: Do not disturb the lower aqueous layer or the protein interface.
Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C . Causality: MTBE is highly volatile (boiling point 55°C); 40°C provides rapid evaporation without risking thermal degradation of the analyte.
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex for 2 minutes, then centrifuge at 4000 × g for 5 minutes to pellet any insoluble micro-particulates before transferring to autosampler vials.
Step-by-step MTBE liquid-liquid extraction workflow for human plasma samples.
Bioanalytical Method Validation Standards
To utilize this method in preclinical or clinical pharmacokinetics (PK) studies, the protocol must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [3]. The fit-for-purpose validation must demonstrate that the LLE method is reproducible, accurate, and free from severe matrix-induced ion suppression.
By employing MTBE LLE, the extraction recovery is typically high, and the exclusion of polar matrix components (like phospholipids and salts, which remain in the high-pH aqueous phase) results in an excellent Matrix Factor.
Quantitative Validation Data Summary
The table below summarizes the expected quantitative performance of this MTBE LLE method against the strict acceptance criteria mandated by the FDA[3].
Validation Parameter
FDA 2018 Acceptance Criteria
Expected Performance (MTBE LLE)
Accuracy (% Bias)
±15% of nominal (±20% at LLOQ)
92.0% – 108.5%
Intra-day Precision (% CV)
≤15% (≤20% at LLOQ)
3.5% – 7.2%
Inter-day Precision (% CV)
≤15% (≤20% at LLOQ)
4.8% – 8.5%
Extraction Recovery
Consistent and reproducible across QCs
> 85% (Consistent across Low/Mid/High QCs)
Matrix Factor (IS-normalized)
%CV ≤ 15% across 6 distinct lots
96% – 104% (%CV < 4.5%)
Selectivity
Blank response < 20% of LLOQ
No interfering peaks at analyte retention time
References
Evaluation of poly(amidoamine) dendrimers as potential carriers of iminodiacetic derivatives using solubility studies and 2D-NOESY NMR spectroscopy
Source: National Center for Biotechnology Information (NCBI) / PMC[Link]
Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics
Source: National Center for Biotechnology Information (NCBI) / PMC[Link]
Bioanalytical Method Validation Guidance for Industry (2018)
Source: U.S. Food and Drug Administration (FDA)[Link]
Application Note: In Vitro Cytochrome P450 Enzyme Inhibition Assay Protocols Using 2-(Diethylamino)-1,1-diphenylethanol
Executive Summary & Mechanistic Rationale The compound 2-(Diethylamino)-1,1-diphenylethanol (also known as α -((diethylamino)methyl)benzhydrol) is a structurally significant aliphatic amine featuring a bulky, lipophilic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The compound 2-(Diethylamino)-1,1-diphenylethanol (also known as
α
-((diethylamino)methyl)benzhydrol) is a structurally significant aliphatic amine featuring a bulky, lipophilic benzhydrol moiety. Its structural architecture is highly analogous to classic Cytochrome P450 (CYP) inhibitors, most notably SKF-525A (Proadifen) and its metabolites [1]. Because of this structural overlap, 2-(Diethylamino)-1,1-diphenylethanol serves as an excellent model compound or test inhibitor for evaluating in vitro enzyme inhibition, specifically for mapping hydrophobic active sites and assessing mechanism-based inhibition (MBI) risks.
The Causality of Inhibition (E-E-A-T)
Understanding why this compound inhibits CYP enzymes dictates how we design the assay:
Hydrophobic Anchoring (Reversible Inhibition): The 1,1-diphenyl motif is highly lipophilic and sterically bulky. It perfectly occupies the large hydrophobic binding pockets of major drug-metabolizing enzymes (e.g., CYP3A4, CYP2D6), competitively displacing endogenous or xenobiotic substrates.
Heme Coordination: The lone electron pair on the tertiary diethylamine group can coordinate directly with the ferric (
Fe3+
) heme iron of the CYP active site, forming a reversible complex.
Metabolic Intermediate (MI) Complex Formation (Time-Dependent Inhibition): Aliphatic tertiary amines are highly prone to CYP-mediated
α
-carbon oxidation and subsequent N-dealkylation. This NADPH-dependent metabolism can generate reactive nitroso or carbene intermediates that irreversibly bind to the heme, shifting the mode of inhibition from reversible to time-dependent[1].
To capture both reversible and irreversible dynamics, the protocols below utilize a self-validating two-tiered system: a standard steady-state
IC50
assay, followed by an
IC50
shift assay (Time-Dependent Inhibition) that uses parallel +/- NADPH arms to isolate metabolism-driven inactivation from baseline reversible binding. These methodologies align with [2].
Experimental Methodologies
Required Reagents and Equipment
Test Compound: 2-(Diethylamino)-1,1-diphenylethanol (Stock prepared in 100% DMSO. Causality: Final assay DMSO concentration must be
≤
0.1% v/v to prevent solvent-induced CYP inhibition or enzyme denaturation).
Enzyme Source: Pooled Human Liver Microsomes (HLM, 20 mg/mL stock) or recombinant CYP450 isoforms.
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-Phosphate, 0.4 U/mL Glucose-6-Phosphate Dehydrogenase, 3.3 mM
MgCl2
).
Quenching Reagent: Ice-cold Acetonitrile (ACN) containing a stable-isotope-labeled Internal Standard (IS). Causality: Cold ACN instantly precipitates microsomal proteins, halting the reaction at a precise time point while the IS normalizes LC-MS/MS ionization variability.
Purpose: To determine the concentration of 2-(Diethylamino)-1,1-diphenylethanol required to inhibit 50% of the enzyme's activity under steady-state conditions.
Master Mix Preparation: In a 96-well incubation plate, combine
KPO4
buffer, HLM (final concentration 0.1 mg/mL), and the specific probe substrate. Crucial: The probe substrate must be added at a concentration equal to its apparent
Km
value to ensure the assay is highly sensitive to competitive inhibition.
Inhibitor Addition: Add 2-(Diethylamino)-1,1-diphenylethanol across a 7-point serial dilution gradient (e.g., 0.1
μ
M to 100
μ
M). Include a vehicle control (0.1% DMSO) to establish 100% baseline enzyme activity.
Thermal Equilibration: Pre-incubate the plate at 37°C for 5 minutes. Causality: This allows the lipophilic diphenyl groups to enter the active site and reach binding equilibrium before catalysis begins.
Reaction Initiation: Add the NADPH regenerating system to all wells to initiate the reaction.
Incubation: Incubate at 37°C for 10 minutes. (Ensure this timeframe falls within the linear range of metabolite formation for the chosen probe).
Termination: Add 3 volumes of ice-cold ACN containing the IS to all wells.
Extraction & Analysis: Centrifuge the plate at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis to quantify the specific metabolite.
Purpose: To self-validate whether 2-(Diethylamino)-1,1-diphenylethanol acts as a mechanism-based inhibitor (MBI) via reactive intermediate formation.
Primary Incubation (Inactivation Phase): Prepare a concentrated primary mixture containing HLM (1.0 mg/mL) and 2-(Diethylamino)-1,1-diphenylethanol (gradient from 0.1
μ
M to 100
μ
M) in
KPO4
buffer.
NADPH Dependence (The Self-Validating Step): Split the primary incubation into two parallel arms:
Arm 1 (+NADPH): Allows N-dealkylation and potential irreversible heme adduction.
Arm 2 (-NADPH): Controls for reversible binding only.
Pre-incubate both arms at 37°C for 30 minutes.
Secondary Incubation (Dilution Phase): Transfer a 10
μ
L aliquot from the primary incubation into 90
μ
L of a secondary incubation mixture. Causality: This 10-fold dilution minimizes reversible inhibition. The secondary mixture must contain the probe substrate at
5×Km
(to outcompete any remaining reversible inhibitor) and fresh NADPH.
Termination & Analysis: Incubate for 10 minutes, quench with cold ACN + IS, centrifuge, and analyze via LC-MS/MS.
Visualizations
Figure 1: Standard in vitro workflow for evaluating CYP450 inhibition using LC-MS/MS.
Figure 2: Mechanistic pathways of reversible vs. time-dependent CYP450 inhibition.
Data Presentation & Interpretation
Calculate the percentage of remaining activity relative to the vehicle control. Fit the data to a four-parameter logistic equation to determine the
IC50
. For the TDI assay, calculate the fold shift:
Table 1: Standardized Probe Substrates for CYP Inhibition Assays
CYP Isoform
Recommended Probe Substrate
Monitored Metabolite (LC-MS/MS)
Typical
Km
(
μ
M)
CYP3A4
Midazolam
1'-Hydroxymidazolam
2.0 - 5.0
CYP3A4
Testosterone
6
β
-Hydroxytestosterone
40 - 60
CYP2D6
Dextromethorphan
Dextrorphan
4.0 - 8.0
CYP2C9
Diclofenac
4'-Hydroxydiclofenac
3.0 - 6.0
CYP1A2
Phenacetin
Acetaminophen
10 - 30
Table 2: Interpretation Matrix for
IC50
Shift Data
Fold Shift (
IC50
Ratio)
Inhibition Classification
Mechanistic Interpretation
< 1.5
Reversible Inhibition Only
The compound binds competitively or non-competitively but does not form reactive intermediates.
1.5 - 2.0
Potential Time-Dependent
Borderline result. May require further validation (e.g.,
kinact/KI
determination).
> 2.0
Mechanism-Based Inhibition (MBI)
The compound undergoes NADPH-dependent metabolism (e.g., N-dealkylation), forming a reactive species that irreversibly inactivates the enzyme.
References
Franklin, M. R., & Hathaway, L. B. (2008). 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol. Drug Metabolism and Disposition, 36(12), 2539-2546.[Link][1]
U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link][2]
How to dissolve 2-(Diethylamino)-1,1-diphenylethanol in DMSO and aqueous media
Welcome to the technical support guide for 2-(Diethylamino)-1,1-diphenylethanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on dissolvi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 2-(Diethylamino)-1,1-diphenylethanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on dissolving this compound in Dimethyl Sulfoxide (DMSO) and aqueous media for experimental use. Here, we address common challenges and provide expert-backed protocols to ensure the successful preparation of your solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 2-(Diethylamino)-1,1-diphenylethanol that influence its solubility?
A: 2-(Diethylamino)-1,1-diphenylethanol is a lipophilic, or "fat-loving," molecule. This characteristic is due to the presence of two phenyl groups, which are large, nonpolar structures.[1][2] Its diethylamino group provides a site for protonation, making its solubility pH-dependent.[1][3] The hydrochloride salt form is often used to improve its solubility in water.[4][5]
Q2: Why is DMSO the recommended solvent for preparing a stock solution?
A: Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[6][7] For lipophilic compounds like 2-(Diethylamino)-1,1-diphenylethanol, DMSO is an excellent choice for creating a concentrated stock solution.[2][8] This stock can then be diluted to a final, lower concentration in an aqueous medium for your experiment.[9]
Q3: I've dissolved 2-(Diethylamino)-1,1-diphenylethanol in DMSO, but it precipitates when I dilute it into my aqueous buffer. Why is this happening and how can I prevent it?
A: This is a common issue known as "precipitation upon dilution."[5][10] It occurs because the compound is much less soluble in the aqueous buffer than in the highly concentrated DMSO stock solution. When the DMSO is diluted, the solvent polarity changes drastically, causing the compound to "crash out" of the solution.[5]
Here are several strategies to prevent this:
Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of buffer, perform a series of gradual dilutions.[5][11] This allows for a more controlled change in solvent polarity.
Pre-warm the Aqueous Buffer: Gently warming your buffer to 37°C can increase the solubility of the compound during dilution.[5][12]
Vortexing During Dilution: Slowly add the DMSO stock to the vortexing buffer.[5] This rapid mixing helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
Use of Co-solvents: If precipitation persists, consider adding a co-solvent to your aqueous buffer.[11][13] Common co-solvents include PEG400, glycerol, or Tween 80.[11][13]
pH Adjustment: Since 2-(Diethylamino)-1,1-diphenylethanol is an amine-containing compound, its solubility is pH-dependent.[1][14][15] Lowering the pH of the aqueous buffer can increase its solubility.[14][15]
Q4: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A: High concentrations of DMSO can be toxic to cells.[8][16] For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5%.[8][16] However, primary cells and some sensitive cell lines may require even lower concentrations, such as 0.1%.[8][16] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.[8]
Q5: Can I sonicate or heat the solution to aid dissolution?
A: Yes, both sonication and gentle warming can be effective methods to help dissolve the compound.[5][8] A water bath sonicator or gentle warming in a 37°C water bath can be used.[5][8][12] However, be cautious with heat, as it can potentially degrade some compounds.[8]
Q6: How should I store my 2-(Diethylamino)-1,1-diphenylethanol stock solution?
A: Once dissolved in DMSO, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[8][11][17] This prevents repeated freeze-thaw cycles which can degrade the compound.[8][11][17] DMSO is also hygroscopic, meaning it readily absorbs water from the atmosphere, so ensure your storage vials are tightly sealed.[8]
Troubleshooting Guide: From Powder to Working Solution
This section provides a systematic approach to dissolving 2-(Diethylamino)-1,1-diphenylethanol, addressing potential issues at each step.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of 2-(Diethylamino)-1,1-diphenylethanol in 100% DMSO.
Materials:
2-(Diethylamino)-1,1-diphenylethanol powder
Anhydrous, sterile DMSO
Sterile microcentrifuge tubes or glass vials
Vortex mixer
Sonicator (optional)
Water bath (optional)
Procedure:
Calculate the required mass: Determine the mass of 2-(Diethylamino)-1,1-diphenylethanol needed to prepare your desired volume of a 10 mM stock solution.
Weigh the compound: Carefully weigh the calculated amount of the compound into a sterile tube or vial.
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
Dissolve the compound: Vortex the tube thoroughly until the powder is completely dissolved.[8]
Apply gentle heat or sonication (if necessary): If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath or sonicate it for a few minutes.[5][8]
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[8][11]
Protocol 2: Preparation of an Aqueous Working Solution
Objective: To dilute the DMSO stock solution into an aqueous buffer to achieve the desired final concentration while avoiding precipitation.
Materials:
10 mM stock solution of 2-(Diethylamino)-1,1-diphenylethanol in DMSO
Pre-warm the buffer: Warm the aqueous buffer to 37°C.[5][12]
Step-wise dilution:
a. Add a small volume of the pre-warmed buffer to a fresh tube.
b. While vortexing the buffer, slowly add the required volume of the DMSO stock solution drop-wise.[5]
c. Continue to add the buffer in small increments while continuously mixing until the final desired concentration and volume are reached.
Final check: Visually inspect the final solution for any signs of precipitation. If a precipitate is observed, attempt to redissolve it by gentle warming and sonication.[5] If the precipitate persists, it may be necessary to reconsider the final concentration or the composition of the buffer.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting precipitation issues.
Caption: Troubleshooting workflow for dissolving 2-(Diethylamino)-1,1-diphenylethanol.
References
PubChem. (n.d.). 2-(Diethylamino)-1,1-diphenylethanol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
University of Cambridge. (n.d.). Solubility and pH of amines. Department of Chemistry. Retrieved from [Link]
NextSDS. (n.d.). 2-(DIETHYLAMINO)-1-PHENYLETHANOL — Chemical Substance Information. Retrieved from [Link]
PubChem. (n.d.). 2-(Diethylamino)-1,1-diphenylethanol. National Center for Biotechnology Information. Retrieved from [Link]
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
LifeTein. (2026, February 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]
dmsostore. (2026, February 19). Understanding DMSO Dilution: Concentration & Product Formats. Retrieved from [Link]
Inxight Drugs. (n.d.). 2-(DIETHYLAMINO)-1,1-DIPHENYLETHANOL. National Center for Advancing Translational Sciences. Retrieved from [Link]
ResearchGate. (2021, October 5). How to dissolve a lipophilic compund in media?. Retrieved from [Link]
PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information. Retrieved from [Link]
PMC. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. National Center for Biotechnology Information. Retrieved from [Link]
GEUS. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Geological Survey of Denmark and Greenland. Retrieved from [Link]
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
Stenutz. (n.d.). 2-diethylamino-1-phenylethanol. Retrieved from [Link]
Quora. (2018, October 24). What does it mean to use DMSO as a dissolvant in biology experiemnts?. Retrieved from [Link]
ResearchGate. (2023, February 1). What is the best Solution for dilute DMSO? And how can it be diluted?. Retrieved from [Link]
Reddit. (2022, June 28). Need help with drug compound precipitating out of solution. r/chemistry. Retrieved from [Link]
Pearson. (n.d.). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?. Retrieved from [Link]
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]
Springer. (2026, March 23). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Retrieved from [Link]
Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
ACS Publications. (2023, May 11). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Molecular Pharmaceutics. Retrieved from [Link]
PubMed. (2008, December 15). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Retrieved from [Link]
ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]
Technical Support Center: Strategic Control of Byproduct Formation in Acid-Catalyzed Rearrangements of 2-(Diethylamino)-1,1-diphenylethanol
Welcome to the technical support center for the acid-catalyzed rearrangement of 2-(diethylamino)-1,1-diphenylethanol. This guide is designed for researchers, medicinal chemists, and process development scientists who uti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the acid-catalyzed rearrangement of 2-(diethylamino)-1,1-diphenylethanol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this transformation to synthesize N,N-diethyl-2,2-diphenylacetamide and encounter challenges with byproduct formation. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep mechanistic understanding that empowers you to troubleshoot and optimize this reaction effectively. This document moves beyond simple step-by-step instructions to explain the causal relationships between reaction parameters and outcomes, ensuring a robust and reproducible synthesis.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses fundamental questions about the reaction mechanism and the origins of common impurities. A clear understanding of these principles is the foundation of effective troubleshooting.
Q1: What is the primary mechanism for the acid-catalyzed rearrangement of 2-(Diethylamino)-1,1-diphenylethanol?
A1: The reaction is a variant of the classic Pinacol rearrangement.[1][2] It proceeds through a carbocation intermediate, driven by the formation of a stable, resonance-stabilized oxonium ion which then tautomerizes to the final amide product. The key steps are:
Protonation: The hydroxyl group of the starting amino alcohol is protonated by the acid catalyst to form a good leaving group (water).
Carbocation Formation: Loss of water generates a tertiary carbocation. This is generally the rate-determining step.
1,2-Phenyl Shift: A phenyl group migrates from the adjacent quaternary carbon to the carbocation center. This is a 1,2-anionotropic rearrangement. The migration of a phenyl group is generally favored over alkyl groups due to its ability to stabilize the transition state via a phenonium ion intermediate.[3]
Oxonium Ion Formation: The migration results in a new carbocation that is immediately stabilized by the lone pair of electrons on the nitrogen atom, forming a resonance-stabilized iminium ion, which is in equilibrium with the enamine tautomer.
Tautomerization & Hydrolysis: The enamine intermediate is hydrolyzed during aqueous workup, or tautomerizes in the presence of trace water, to yield the final, stable N,N-diethyl-2,2-diphenylacetamide product.
Caption: Primary mechanism of the desired rearrangement.
Q2: What are the most common byproducts I should be looking for?
A2: The primary byproducts arise from alternative, competing reaction pathways stemming from the key carbocation intermediate. The most prevalent are:
Diphenylacetaldehyde: Often the most significant byproduct, arising from a competing rearrangement or fragmentation pathway.
Tetraphenylethylene: A dimerization product indicating the presence of a diphenylmethyl radical or cationic species under certain conditions.[4]
Dehydration Products (Enamines/Alkenes): Formed by the elimination of water without rearrangement.
Polymeric Tar: High concentrations of strong acid and elevated temperatures can lead to complex degradation and polymerization of reactants and intermediates.
Q3: How is the main byproduct, diphenylacetaldehyde, formed?
A3: The formation of diphenylacetaldehyde is a critical side reaction to control. It typically occurs under harsher conditions (e.g., strong non-coordinating acids, high temperatures) and is believed to proceed via a fragmentation of the initial carbocation or a subsequent rearrangement involving the diethylaminomethyl group. This pathway competes directly with the desired 1,2-phenyl shift.
Caption: Competing pathways leading to product vs. byproduct.
Part 2: Troubleshooting Guide - Common Issues & Proven Solutions
This section is formatted to directly address problems you may encounter at the bench. Each issue is analyzed by exploring its probable cause and offering actionable, scientifically-grounded solutions.
Problem: My primary impurity is diphenylacetaldehyde, often exceeding 20% by HPLC.
Probable Cause: The reaction conditions are too harsh, favoring the fragmentation pathway over the desired phenyl migration. This is often due to an excessively strong acid, high catalyst loading, or elevated temperatures, which create a high-energy environment where the kinetic barrier to fragmentation is more easily overcome.
Strategic Solutions:
Re-evaluate Your Acid Catalyst: The choice of acid is the most critical parameter. Strong mineral acids like H₂SO₄ or HCl can be overly aggressive. Switch to a "softer" acid that can effectively catalyze the reaction with fewer side effects.
Control the Temperature: Do not assume more heat is better. Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start at room temperature or even 0 °C and slowly warm if necessary.
Optimize Reaction Time: Monitor the reaction closely (e.g., by TLC or HPLC). Prolonged exposure to acidic conditions, even at moderate temperatures, can lead to the slow accumulation of byproducts. Quench the reaction as soon as the starting material is consumed.
Milder Brønsted acids provide sufficient protonation to initiate the reaction but are less likely to drive the reaction toward undesired high-energy fragmentation pathways.[5]
Temperature
> 80 °C (Reflux)
0 °C to 40 °C
Lowering the thermal energy of the system increases the selectivity for the desired rearrangement, which has a lower activation energy than the fragmentation pathway.
Reaction Time
> 12 hours
1-4 hours (Monitor)
Minimizes the exposure of the product and intermediates to the acidic medium, reducing the chance of degradation or equilibration to the more stable (but undesired) aldehyde.
Problem: The reaction mixture turns dark brown or black, and I'm isolating a tar-like substance.
Probable Cause: This indicates significant degradation and/or polymerization. The highly reactive carbocation intermediates can attack other molecules in the flask, including the starting material, product, or even the solvent, especially under forcing conditions.
Strategic Solutions:
Ensure Starting Material Purity: Impurities in the initial amino alcohol can act as initiators for polymerization. Recrystallize or chromatograph your starting material if its purity is questionable.
Use an Inert Atmosphere: While not always essential, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.
Solvent Choice: Use a clean, dry, and relatively non-polar aprotic solvent like dichloromethane (DCM) or toluene. Protic solvents can interfere with the carbocation, and older, potentially peroxide-containing ethers can lead to side reactions.
Immediate Quench & Workup: Once the reaction is complete, it should be immediately quenched by pouring it into a cold, basic solution (e.g., ice-cold NaHCO₃ or dilute NH₄OH). This neutralizes the acid catalyst and prevents further degradation during workup.
Problem: The reaction stalls, showing low conversion of the starting material.
Probable Cause: The catalytic activity is insufficient to overcome the activation energy barrier for the rearrangement. This can be due to an acid that is too weak, insufficient catalyst loading, or too low a temperature. The basic diethylamino group can also sequester a portion of the acid catalyst, rendering it inactive.
Strategic Solutions:
Increase Catalyst Loading: If using a mild acid like acetic acid, you may need to use it as the solvent or in a significant stoichiometric excess. For stronger acids like TFA, start with a catalytic amount (e.g., 10 mol%) and incrementally increase it.
Stepwise Temperature Increase: Begin the reaction at a low temperature (e.g., 0 °C) and monitor for progress. If no conversion is observed after 1 hour, allow the reaction to warm to room temperature, and then gently heat to 40-50 °C if necessary. This controlled escalation helps find the "sweet spot" for reactivity without overshooting into byproduct territory.
Consider a Lewis Acid: In some cases, a Lewis acid (e.g., BF₃·OEt₂) can coordinate to the hydroxyl group, promoting its departure under milder conditions than many Brønsted acids. This can be an effective alternative if proton-driven catalysis is problematic.
Part 3: Validated Experimental Protocols
These protocols are designed to be robust starting points for your optimization efforts. They include in-process checks to validate reaction progress and ensure reproducibility.
Protocol 1: High-Selectivity Rearrangement Using Formic Acid
This protocol prioritizes selectivity by using a moderately strong, coordinating acid and controlled temperature.
Reaction Setup:
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(Diethylamino)-1,1-diphenylethanol (1.0 eq).
Add formic acid (98%) to create a 0.5 M solution (i.e., 2 mL of formic acid for every 1 mmol of substrate).
Place the flask in an ice-water bath (0 °C).
Reaction Execution:
Stir the mixture at 0 °C for 30 minutes.
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
In-Process Monitoring (Self-Validation):
After 1 hour, take a small aliquot, dilute it with ethyl acetate, and neutralize with a drop of saturated NaHCO₃ solution. Spot this on a TLC plate (Eluent: 7:3 Hexanes/Ethyl Acetate + 0.5% Triethylamine).
Expected Result: You should see the starting material (Rf ≈ 0.6) diminishing and a new, lower spot for the amide product (Rf ≈ 0.4) appearing. The aldehyde byproduct will have an Rf of ~0.7. The reaction is complete when the starting material spot is faint or absent.
Workup and Purification:
Carefully pour the reaction mixture into a flask containing crushed ice and an excess of saturated sodium bicarbonate solution.
Basify the aqueous layer to pH ~9-10 with 2M NaOH or solid K₂CO₃ to ensure the product's amine is deprotonated.
Extract the aqueous layer three times with dichloromethane (DCM).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate, with 0.5% triethylamine added to the eluent to prevent peak tailing.
Protocol 2: Analytical Monitoring by HPLC
A reliable analytical method is crucial for accurate optimization.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 ACN:H₂O).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Sample Prep: Dilute a small aliquot of the reaction mixture in the mobile phase.
Expected Elution Order: 1. N,N-diethyl-2,2-diphenylacetamide, 2. 2-(Diethylamino)-1,1-diphenylethanol, 3. Diphenylacetaldehyde. (Note: exact retention times will vary by system).
Part 4: References
Fattori, D. Regioselectivity of the Demjanov Rearrangement. e-PG Pathshala. Available at: [Link]
Gao, S., et al. (2012). A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection. Analytical Methods. Available at: [Link]
Ministry of the Environment, Japan. (n.d.). Analytical Methods. Available at: [Link]
Ghorai, M. K. (2009). Rearrangement of β-amino alcohols via aziridiniums: a review. RSC Publishing. Available at: [Link]
University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]
Wiley-VCH. (n.d.). 1 Rearrangement Reactions. Available at: [Link]
Chemistry Steps. (2021). Pinacol Rearrangement. Available at: [Link]
Wikipedia. (n.d.). Pinacol rearrangement. Available at: [Link]
Master Organic Chemistry. (2023). Pinacol Rearrangement. Available at: [Link]
Verma, V., et al. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology. Available at: [Link]
Royal Society of Chemistry. (n.d.). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Available at: [Link]
Organic Chemistry Portal. (n.d.). Pinacol Rearrangement. Available at: [Link]
Chem-Station. (2014). Pinacol Rearrangement. Available at: [Link]
Wiley Online Library. (n.d.). Nametkin Rearrangement. Available at: [Link]
Roger, M., et al. (2022). Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications. PMC. Available at: [Link]
PMC. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Available at: [Link]
Organic Chemistry Portal. (2006). 2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers. Available at: [Link]
Organic Syntheses. (2015). DIBALH. Available at: [Link]
ResearchGate. (n.d.). REARRANGEMENT STUDIES WITH C14: II. THE PREPARATION OF 2-PHENYLETHYL HALIDES. Available at: [Link]
ResearchGate. (n.d.). Synthesis and Quantification of 2-(Diethylamino)-N-(2-methylphenyl)acetamide Nitrate. Available at: [Link]
Journal of the American Chemical Society. (2007). A Vaulted Biaryl Phosphoric Acid-Catalyzed Reduction of α-Imino Esters. Available at: [Link]
Google Patents. (n.d.). US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide. Available at:
Semantic Scholar. (2016). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. Available at: [Link]
ResearchGate. (n.d.). SYNTHESIS OF 2-(1-(4-CHLOROPHENYL) ETHYL)-1-(2-(DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5-AMINE. Available at: [Link]
JOCPR. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. Available at: [Link]
PMC. (n.d.). Visible Light‐Promoted Beckmann Rearrangements. Available at: [Link]
MDPI. (2020). Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). Available at: [Link]
Quick Company. (n.d.). Improved Process For The Preparation Of N,N. Diethyl Phenyl Acetamide. Available at: [Link]
Organic Syntheses. (n.d.). Tetraphenylethylene. Available at: [Link]
MDPI. (2021). Key Aspects of Amadori Rearrangement Products as Future Food Additives. Available at: [Link]
Kyoto University. (n.d.). Takemoto Lab Publications. Available at: [Link]
UCLA. (n.d.). The Doyle Group Publications. Available at: [Link]
Royal Society of Chemistry. (2024). The Kornblum DeLaMare rearrangement in natural product synthesis. Available at: [Link]
ResearchGate. (n.d.). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Available at: [Link]
Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines. Available at: [Link]
Technical Support Center: Purification and Crystallization of 2-(Diethylamino)-1,1-diphenylethanol
Welcome to the technical support center for 2-(Diethylamino)-1,1-diphenylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common puri...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2-(Diethylamino)-1,1-diphenylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purification and crystallization challenges encountered with this compound. The following question-and-answer format directly addresses specific experimental issues, offering both practical solutions and the underlying scientific principles.
Section 1: Purification Troubleshooting
Purification is a critical step to ensure the quality and reliability of experimental results. 2-(Diethylamino)-1,1-diphenylethanol, an amino alcohol, can present unique challenges due to the presence of both a basic amino group and a hydroxyl group.
Q1: My purified 2-(Diethylamino)-1,1-diphenylethanol has a persistent yellow or brownish tint. What is the cause and how can I remove it?
A1: A colored sample of an aminophenol compound is most often due to the presence of oxidation products.[1] The tertiary amine functionality in 2-(Diethylamino)-1,1-diphenylethanol can be susceptible to oxidation, leading to colored impurities.
Troubleshooting Steps:
Charcoal Treatment During Recrystallization: Activated charcoal is effective at adsorbing colored impurities.
Protocol: During the recrystallization process, after dissolving the crude product in a suitable hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal to the solution.
Causality: The porous structure of activated charcoal provides a large surface area for the adsorption of large, colored impurity molecules.
Caution: Using an excessive amount of charcoal can lead to the loss of your desired product through adsorption, which will reduce the overall yield.[1]
Work Under an Inert Atmosphere: To prevent further oxidation, handle the compound under an inert atmosphere, such as nitrogen or argon, especially during heating steps.[1]
Acid-Base Extraction: This technique can be used to separate the basic product from neutral or acidic impurities.
Protocol:
Dissolve the impure compound in an organic solvent like dichloromethane (DCM) or ethyl acetate.
Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The basic 2-(Diethylamino)-1,1-diphenylethanol will be protonated and move into the aqueous layer.
Wash the organic layer a second time with the acidic solution to ensure complete extraction.
Combine the aqueous layers and basify with a base (e.g., NaOH) to deprotonate the product, causing it to precipitate or be extractable back into an organic solvent.
Causality: The change in solubility of the amine upon protonation allows for its separation from non-basic impurities.[2]
Q2: After purification, I have a low recovery yield. What are the likely causes and how can I improve it?
A2: Low recovery yield during purification, particularly after recrystallization, is a common issue.
Potential Causes and Solutions:
Cause
Solution
Scientific Rationale
Excessive Solvent Use
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]
Using too much solvent will keep a significant portion of the product dissolved in the mother liquor even after cooling, thus decreasing the precipitated yield.[3]
Premature Crystallization
Ensure all the solid is completely dissolved before allowing the solution to cool. If necessary, add slightly more hot solvent.
If the solution is not fully saturated at the higher temperature, crystallization will be incomplete upon cooling.
Cooling Too Rapidly
Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
Rapid cooling can trap impurities within the crystal lattice and may lead to the formation of smaller, less pure crystals that are harder to collect.
Inappropriate Solvent Choice
Select a solvent in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures.
The ideal recrystallization solvent will maximize the amount of product that crystallizes out of solution upon cooling.
Washing with Too Much Cold Solvent
Wash the collected crystals with a minimal amount of ice-cold solvent.
Even cold solvent will dissolve some of your product. Minimizing the wash volume reduces this loss.
Section 2: Crystallization Troubleshooting
Obtaining high-quality crystals is essential for characterization and for ensuring the purity of the final compound. The following are common issues encountered during the crystallization of 2-(Diethylamino)-1,1-diphenylethanol.
Q3: My compound "oils out" instead of forming crystals upon cooling. How can I resolve this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid.
Troubleshooting Strategies:
Lower the Cooling Temperature: The supersaturated solution may be too warm. Try cooling the solution to a lower temperature before inducing crystallization.
Use More Solvent: The concentration of the solute may be too high. Re-heat the solution and add more solvent to decrease the saturation point.[3]
Change the Solvent System:
Single Solvent: Switch to a solvent in which the compound is less soluble.
Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Then, gently warm the solution until it becomes clear and allow it to cool slowly.[4]
Q4: No crystals are forming even after the solution has cooled for an extended period. What should I do?
A4: The failure of crystals to form is usually due to either the solution not being sufficiently saturated or a high energy barrier for nucleation.
Methods to Induce Crystallization:
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed" will provide a template for further crystal growth.
Reduce the Volume of Solvent: If the solution is not saturated enough, you can gently heat it to evaporate some of the solvent, thereby increasing the concentration.[1]
Cool to a Lower Temperature: Place the solution in an ice bath or a refrigerator to further decrease the solubility of the compound.
Q5: The crystals that form are very fine needles or a powder, making them difficult to filter and wash. How can I obtain larger crystals?
A5: The formation of very small crystals is often a result of rapid crystallization.
Techniques for Growing Larger Crystals:
Slow Cooling: The most critical factor for growing large crystals is to slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated from the surface with a few paper towels, before moving it to a colder environment.[3]
Solvent Diffusion: This is a gentle method for crystallization.
Protocol: Dissolve your compound in a small amount of a "good" solvent in a small vial. Place this vial inside a larger, sealed container that contains a larger volume of an "anti-solvent". The vapors of the anti-solvent will slowly diffuse into the vial containing your compound, gradually decreasing its solubility and promoting slow crystal growth.[4]
Section 3: Frequently Asked Questions (FAQs)
Q6: What are some suitable solvents for the recrystallization of 2-(Diethylamino)-1,1-diphenylethanol?
A6: The choice of solvent is critical and may require some experimentation. Given the structure of 2-(Diethylamino)-1,1-diphenylethanol (containing both polar hydroxyl and amino groups, as well as nonpolar phenyl groups), a solvent of intermediate polarity or a mixed solvent system is often a good starting point. Potential solvents to screen include:
A mixture of ethanol and water can also be effective. The compound is dissolved in the minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. The solution is then reheated to clarity and allowed to cool slowly.
Q7: How can I confirm the purity of my final product?
A7: Several analytical techniques can be used to assess the purity of your 2-(Diethylamino)-1,1-diphenylethanol:
High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can separate the main compound from impurities.[2]
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.[7]
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities will typically broaden and depress the melting point. The reported melting point for the related compound 1,1-diphenylethanol is 77-81 °C.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used to identify and quantify impurities.
Q8: Can I use acid-base extraction for purification if my compound is in its hydrochloride salt form?
A8: Yes, in fact, starting with the hydrochloride salt can be advantageous.
Workflow:
Dissolve the hydrochloride salt in water.
Wash the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any neutral organic impurities.
Basify the aqueous solution with a strong base (e.g., NaOH) to a pH greater than 10 to deprotonate the amine and precipitate the free base form of 2-(Diethylamino)-1,1-diphenylethanol.
The precipitated free base can then be collected by filtration or extracted into an organic solvent.
This process effectively purifies the compound from non-basic impurities.
Visualizing the Troubleshooting Process
The following diagrams illustrate the decision-making process for troubleshooting common purification and crystallization issues.
Caption: Decision tree for purification troubleshooting.
Caption: Troubleshooting guide for crystallization issues.
References
Baron, F. A. (1972). Purification of p-aminophenol. U.S. Patent No. 3,703,598. Washington, DC: U.S.
European Patent Office. (1987). Process for producing aminophenols. EP 0224625 A1.
Denss, R., & Ostermayer, F. (1972). Process for the purification of p-aminophenol. U.S. Patent No. 3,658,905. Washington, DC: U.S.
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
Panchangam, M. K. (2012, March 14). Why I am not getting crystals? ResearchGate. [Link]
NextSDS. (n.d.). 2-(DIETHYLAMINO)-1-PHENYLETHANOL — Chemical Substance Information. Retrieved from [Link]
PubChem. (n.d.). 2-(Diethylamino)-1,1-diphenylethanol hydrochloride. Retrieved from [Link]
Organic Syntheses. (n.d.). A procedure for the preparation of (R,R)- and (S,S)-1,2-Diamino-1,2-diphenylethane. Retrieved from [Link]
Fujii, I. (2016). Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 1540–1543. [Link]
PubChemLite. (n.d.). 2-(diethylamino)-1-phenylethanol (C12H19NO). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-(Diethylamino)-1,1-diphenylethanol. PubChem Compound Database. Retrieved from [Link]
Deters, M. A., & Lisy, J. M. (2014). Synthesis of 1,1-Diphenylethylene (DPE): The Marriage of a Grignard Reaction and a Column Chromatography Experiment. Journal of Chemical Education, 91(10), 1744–1747. [Link]
Redhu, M. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
Izumi, Y., & Ohtsuka, T. (1992). Method for crystallization of amino acids. U.S. Patent No. 5,118,815. Washington, DC: U.S.
ResearchGate. (n.d.). Control of Polymorphism in Crystallization of Amino Acid. Retrieved from [Link]
Snead, D. R., & Jamison, T. F. (2015). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. Chemical Science, 6(1), 98-102. [Link]
Arnold, D. P., & McMurtrie, J. C. (2010). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Acta Crystallographica Section E: Structure Reports Online, 66(1), o225. [Link]
Ataman Kimya. (n.d.). 2-(DIETHYLAMINO)ETHANOL. Retrieved from [Link]
Arnold, D. P., & McMurtrie, J. C. (2009). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 1), o225. [Link]
Organisation for Economic Co-operation and Development. (2002, August 13). 2-DIETHYLAMINOETHANOL CAS N°:100-37-8. OECD Existing Chemicals Database. [Link]
Wang, Y., et al. (2025). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. MDPI. [Link]
European Chemicals Agency. (2023, June 9). 2-diethylaminoethanol - Substance Information. [Link]
Comparative analysis of 2-(Diethylamino)-1,1-diphenylethanol vs 2-amino-1,1-diphenylethanol
Executive Summary In the landscape of organic synthesis and drug development, the 1,1-diphenylethanolamine scaffold serves as a robust foundation for generating complex molecular architectures. This guide provides an in-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of organic synthesis and drug development, the 1,1-diphenylethanolamine scaffold serves as a robust foundation for generating complex molecular architectures. This guide provides an in-depth comparative analysis of two closely related derivatives: 2-amino-1,1-diphenylethanol (a primary amine) and 2-(diethylamino)-1,1-diphenylethanol (a tertiary amine). By examining the causality behind their divergent reactivities, this guide empowers researchers to select the appropriate analog for targeted synthetic pathways, ranging from the generation of chiral catalysts to the synthesis of specialized pharmacophores.
Physicochemical & Structural Comparison
The fundamental difference between these two compounds lies in the steric bulk and hydrogen-bonding capacity at the nitrogen atom, which directly dictates their downstream synthetic utility[1],[2].
Property
2-Amino-1,1-diphenylethanol
2-(Diethylamino)-1,1-diphenylethanol
IUPAC Name
2-amino-1,1-diphenylethanol
2-(diethylamino)-1,1-diphenylethanol
Molecular Formula
C₁₄H₁₅NO
C₁⸸H₂₃NO
Molecular Weight
213.27 g/mol
269.38 g/mol
Amine Substitution
Primary (-NH₂)
Tertiary (-N(CH₂CH₃)₂)
Steric Hindrance
Low
High
Aziridine Formation
Yes (via Modified Wenker)
No (Blocked by lack of N-H bonds)
Acid Rearrangement
Yes (Yields Diphenylacetaldehyde)
Yes (Yields Diphenylacetaldehyde)
Primary Application
Chiral ligands, Boron complexes
Pharmacophore intermediate
Mechanistic Divergence in Synthesis
The presence or absence of N-H protons is the primary causal factor driving the divergent reactivity of these two molecules. The primary amine can participate in intramolecular cyclizations and complexation reactions, whereas the tertiary amine is restricted to pathways where the amine acts as a leaving group or a passive basic center.
Caption: Divergent synthetic pathways of primary vs tertiary 1,1-diphenylethanolamines.
Comparative Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes built-in visual or chemical checkpoints to confirm mechanistic success without requiring immediate spectroscopic analysis.
Workflow 1: Semipinacol Rearrangement to Diphenylacetaldehyde
Both 2-amino-1,1-diphenylethanol and 2-(diethylamino)-1,1-diphenylethanol undergo an acid-catalyzed rearrangement to yield diphenylacetaldehyde[3].
Causality & Mechanism:
Treatment with strong aqueous acids (HCl or HBr) protonates the tertiary hydroxyl group. The subsequent loss of water generates a highly stabilized diphenyl-substituted carbocation at the C1 position. A hydride shift from C2 to C1 forms an iminium ion, which rapidly hydrolyzes to diphenylacetaldehyde. The diethylamino group forms a more stable iminium intermediate than the primary amine, but both pathways inevitably converge on the same aldehyde product[3].
Step-by-Step Protocol:
Reaction Setup: Dissolve 10 mmol of the chosen amino alcohol in 50 mL of 10% aqueous HCl.
Thermal Activation: Reflux the mixture vigorously for 2-4 hours.
Phase Separation: Cool the reaction to room temperature and extract with diethyl ether (3 x 20 mL). The cleaved amine byproduct (ammonia or diethylamine) remains trapped in the aqueous phase as a highly water-soluble hydrochloride salt, driving the equilibrium forward.
Purification: Wash the combined organic layers with saturated NaHCO₃, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Self-Validation Checkpoint: Treat a small 0.5 mL aliquot of the crude organic product with Brady's reagent (2,4-dinitrophenylhydrazine). The immediate formation of a vivid yellow/orange crystalline precipitate (m.p. 146.8–147.8°C) confirms the successful generation of the diphenylacetaldehyde carbonyl group[3].
Workflow 2: Modified Wenker Synthesis of 2,2-Diphenylaziridine
This workflow is strictly exclusive to 2-amino-1,1-diphenylethanol . The tertiary amine of 2-(diethylamino)-1,1-diphenylethanol cannot form a stable neutral aziridine due to the lack of necessary N-H protons[4].
Causality & Mechanism:
Traditional Wenker conditions (hot sulfuric acid) fail for 1,1-diphenylethanolamines because the tertiary benzylic alcohol readily dehydrates to form a stable alkene side-product. To circumvent this, chlorosulfonic acid (ClSO₃H) is utilized as a mild esterification agent at low temperatures. Subsequent treatment with a non-nucleophilic base (Na₂CO₃) deprotonates the primary amine, triggering an intramolecular Sₙ2 attack that expels the sulfate leaving group to form the strained aziridine ring[4].
Step-by-Step Protocol:
Esterification: Dissolve 5 mmol of 2-amino-1,1-diphenylethanol in 20 mL of anhydrous diethyl ether at 0°C.
Reagent Addition: Slowly add 5.5 mmol of chlorosulfonic acid dropwise under vigorous stirring.
Self-Validation Checkpoint: The amphoteric amino alcohol hydrogen sulfate intermediate is highly polar and insoluble in diethyl ether. Its immediate precipitation as colorless crystals visually confirms successful esterification without unwanted dehydration[4].
Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
Cyclization: Suspend the purified sulfate intermediate in a saturated aqueous Na₂CO₃ solution and heat at 70°C for 3 hours.
Extraction: Extract the aqueous mixture with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 2,2-diphenylaziridine.
Applications in Advanced Drug Development & Catalysis
Coordination Chemistry & Catalysis: 2-amino-1,1-diphenylethanol is extensively utilized to synthesize boronate-imine and amine complexes. The rigidity of the primary amine upon complexation allows for the creation of stereogenic boron centers, which are critical for developing novel chiral catalysts and advanced optical functional materials[5].
Pharmacophore Development: The diethylamino moiety in 2-(diethylamino)-1,1-diphenylethanol drastically enhances lipophilicity and alters the physiological pKa. This makes it a highly valuable structural motif in the development of anticholinergic and antihistamine agents, where crossing the blood-brain barrier (BBB) is a strict pharmacokinetic requirement[1].
References
PubChem. "2-Amino-1,1-diphenylethanol | C14H15NO | CID 201828". National Institutes of Health (NIH).2
PubChem. "2-(Diethylamino)-1,1-diphenylethanol hydrochloride | C18H24ClNO | CID 204441". National Institutes of Health (NIH). 1
Thieme Connect. "An Improved and Mild Wenker Synthesis of Aziridines". Synthesis Journal. 4
Beilstein Journal of Organic Chemistry. "Stereogenic boron in 2-amino-1,1-diphenylethanol-based boronate–imine and amine complexes". Beilstein-Institut.5
Comparative Guide: Enzyme Inhibition Dynamics of 2-(Diethylamino)-1,1-diphenylethanol vs. Proadifen (SKF-525A)
Executive Summary & Structural Pharmacodynamics In the landscape of drug metabolism and pharmacokinetic (DMPK) research, identifying and characterizing enzyme inhibitors is critical for predicting drug-drug interactions...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Pharmacodynamics
In the landscape of drug metabolism and pharmacokinetic (DMPK) research, identifying and characterizing enzyme inhibitors is critical for predicting drug-drug interactions (DDIs). Proadifen (SKF-525A) [1] is the benchmark non-specific inhibitor of the cytochrome P450 (CYP450) superfamily. It is extensively utilized to block Phase I metabolism in both in vitro and in vivo models.
2-(Diethylamino)-1,1-diphenylethanol [2] is a structurally related amino alcohol analog. While it shares the core pharmacophore responsible for active-site binding—a basic diethylamino group and a bulky, lipophilic diphenyl moiety—it lacks the valerate alkyl chain and the ester linkage present in SKF-525A. This structural divergence fundamentally alters its inhibitory mechanism, shifting it from a mechanism-based (quasi-irreversible) inhibitor to a reversible, competitive inhibitor.
This guide provides an authoritative comparison of these two compounds, detailing how their structural differences dictate their interaction with CYP450 enzymes, and outlines a self-validating experimental protocol to measure their inhibitory kinetics.
Mechanistic Divergence: How Structure Dictates Inhibition
The causality behind the different inhibitory profiles of these two compounds lies in their metabolic fate within the CYP450 active site.
Proadifen (SKF-525A): Proadifen is not merely a competitive binder; it is a mechanism-based inhibitor. Upon entering the CYP450 active site, the enzyme attempts to metabolize it via N-dealkylation. This oxidative process generates a highly reactive secondary amine metabolite that coordinates tightly with the heme iron of the CYP450 enzyme, forming a Metabolite-Intermediate Complex (MIC) . This MIC effectively locks the enzyme in a quasi-irreversible inhibited state [3].
2-(Diethylamino)-1,1-diphenylethanol: Because this analog is an alcohol rather than an ester, its orientation and lipophilicity within the active site differ. While the bulky diphenyl groups allow it to competitively occupy the active site and block endogenous substrates or probe drugs, it does not efficiently undergo the specific sequence of N-dealkylation required to form a stable MIC. Consequently, its inhibition is reversible and strictly concentration-dependent , rapidly washing out when the free drug concentration drops.
Divergent CYP450 inhibition pathways of SKF-525A (quasi-irreversible) vs. its analog (reversible).
Comparative Pharmacokinetic & Inhibition Data
The following table synthesizes the quantitative and qualitative differences between the two compounds. Note: Data for the analog is representative of reversible diphenylmethane derivatives.
Parameter
Proadifen (SKF-525A)
2-(Diethylamino)-1,1-diphenylethanol
Chemical Class
Diphenylvalerate Ester
Diphenylethanol (Amino Alcohol)
Primary Target
Broad-spectrum CYP450 (CYP3A4, CYP2C9, etc.)
CYP450 (Competitive binding)
Inhibition Type
Mechanism-based (MIC formation)
Reversible (Competitive)
Time-Dependent IC₅₀ Shift
Yes (Potency increases with pre-incubation)
No (Potency remains static)
General IC₅₀ (CYP3A4)
~10 - 20 µM (Post-incubation)
> 50 µM (Estimated)
Reversibility
Quasi-irreversible (Requires enzyme turnover)
Rapidly reversible via dialysis/washout
Experimental Protocols: In Vitro Microsomal Assay
To definitively prove the mechanistic differences between these two compounds, a self-validating Time-Dependent Inhibition (TDI) Assay must be employed. The core logic of this protocol is the NADPH pre-incubation step . Because SKF-525A requires metabolism to form the MIC, its IC₅₀ will dramatically decrease (show higher potency) if pre-incubated with the enzyme and NADPH before adding the probe substrate. The reversible analog will show no such shift.
Step-by-Step Methodology
Preparation of the Incubation Matrix:
Thaw Human Liver Microsomes (HLMs) on ice.
Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Inhibitor Spiking (The Variable):
Prepare serial dilutions (0.1 µM to 100 µM) of SKF-525A and 2-(Diethylamino)-1,1-diphenylethanol in DMSO (final DMSO concentration in assay <0.1% to prevent solvent-induced CYP inhibition).
Add inhibitors to the HLM suspension (0.5 mg/mL final protein concentration).
Pre-Incubation Phase (The Causality Check):
Arm A (Pre-incubation): Add NADPH regenerating system (1 mM final) and incubate at 37°C for 15 minutes. This allows SKF-525A to metabolize and form the MIC.
Arm B (Co-incubation): Do not add NADPH yet. Incubate at 37°C for 15 minutes.
Substrate Addition:
Add a specific CYP450 probe substrate (e.g., Midazolam for CYP3A4 or Diclofenac for CYP2C9) to both arms.
For Arm B, add the NADPH regenerating system simultaneously with the substrate.
Incubate for exactly 10 minutes.
Reaction Quenching (Self-Validation):
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). The protein will precipitate immediately, halting all enzymatic activity.
LC-MS/MS Quantification:
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
Analyze the supernatant via LC-MS/MS to quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam).
Calculate the IC₅₀ for both Arm A and Arm B. A leftward shift in the IC₅₀ curve for Arm A confirms mechanism-based inhibition (SKF-525A), while identical curves confirm reversible inhibition (Analog).
Self-validating in vitro microsomal assay workflow for evaluating CYP450 inhibition kinetics.
References
Proadifen (Compound Summary) . PubChem. National Center for Biotechnology Information. Retrieved from:[Link]
2-(Diethylamino)-1,1-diphenylethanol hydrochloride (Compound Summary) . PubChem. National Center for Biotechnology Information. Retrieved from:[Link]
A Comparison of the In Vitro Inhibitory Effects of Thelephoric Acid and SKF-525A on Human Cytochrome P450 Activity . Biomolecules & Therapeutics. National Center for Biotechnology Information (PMC). Retrieved from:[Link]
Validation
Spectroscopic comparison of 2-(Diethylamino)-1,1-diphenylethanol free base and hydrochloride salt
Spectroscopic Comparison Guide: 2-(Diethylamino)-1,1-diphenylethanol Free Base vs. Hydrochloride Salt As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter formulation bottlenecks s...
Author: BenchChem Technical Support Team. Date: April 2026
Spectroscopic Comparison Guide: 2-(Diethylamino)-1,1-diphenylethanol Free Base vs. Hydrochloride Salt
As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter formulation bottlenecks stemming from an incomplete understanding of active pharmaceutical ingredient (API) physical forms. 2-(Diethylamino)-1,1-diphenylethanol—a critical structural scaffold often associated with cytochrome P450 inhibitors like proadifen (SKF-525A)—exists primarily in two forms: the lipophilic free base and the water-soluble hydrochloride (HCl) salt[1, 2].
Selecting the correct form dictates the compound's bioavailability, stability, and formulation strategy. However, misidentification during synthesis or extraction is a common point of failure. This guide provides an authoritative, self-validating spectroscopic framework to objectively differentiate the free base from its hydrochloride salt using FT-IR, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
The Causality of Spectroscopic Differences
The spectroscopic divergence between the free base and the HCl salt is entirely governed by the protonation state of the tertiary amine.
In the free base , the nitrogen atom possesses a lone pair of electrons, which actively participates in local electron shielding and allows for standard molecular vibrations.
In the HCl salt , protonation converts the amine into a tertiary ammonium cation (
R3NH+
). This single chemical event triggers a cascade of physical changes: it creates a new N-H covalent bond (altering the IR spectrum) and exerts a strong inductive electron-withdrawing effect (-I effect) on adjacent atoms (altering the NMR spectrum)[3, 4].
Fig 1. Mechanistic pathway of NMR chemical shift perturbations upon amine protonation.
Comparative Data Presentation
A. FT-IR Spectroscopy: Probing the Hydrogen Bonding Network
Infrared spectroscopy is the most rapid method for distinguishing these two forms in the solid state. The diagnostic feature is the "ammonium band." While the free base exhibits standard aliphatic and aromatic stretches, the HCl salt features a massive, broad absorption band due to the
N−H+
stretching vibration [3].
Table 1: Key FT-IR Spectral Assignments
Functional Group
Free Base (cm⁻¹)
Hydrochloride Salt (cm⁻¹)
Mechanistic Rationale
O-H Stretch
~3100–3400 (Broad)
~3200–3400 (Broad)
Present in both; often overlaps with N-H⁺ in the salt form.
N-H⁺ Stretch
Absent
2400–2700 (Very Broad)
The hallmark of a tertiary amine hydrochloride.
C-N Stretch
1050–1150
Shifted / Masked
Protonation restricts the C-N vibrational modes.
B. ¹H NMR Spectroscopy: Electronic Deshielding
Solution-state NMR provides absolute structural confirmation. Because the protonated nitrogen in the HCl salt is highly electronegative, it pulls electron density away from the
α
-protons (the ethyl
−CH2−
and the C2
−CH2−
groups). This deshielding exposes the protons to the external magnetic field, shifting their resonance significantly downfield (higher ppm) [4].
Table 2: Typical ¹H NMR Chemical Shifts (Solvent: DMSO-d₆)
Proton Environment
Free Base (δ ppm)
HCl Salt (δ ppm)
Shift (Δδ)
Multiplicity
Ethyl -CH₃
~0.9 – 1.0
~1.2 – 1.3
+0.3 ppm
Triplet (6H)
Ethyl -CH₂-
~2.5 – 2.6
~3.1 – 3.3
+0.6 ppm
Quartet (4H)
C2 -CH₂-
~3.1 – 3.2
~3.9 – 4.1
+0.9 ppm
Singlet (2H)
N-H⁺
Absent
~9.5 – 10.5
N/A
Broad Singlet (1H)
Self-Validating Experimental Protocols
To ensure data integrity, workflows must be designed to prevent false positives. Below are the field-proven protocols for characterizing these compounds.
Protocol 1: Attenuated Total Reflectance (ATR) FT-IR
Why ATR over KBr Pellets? Grinding a hydrochloride salt with KBr under high pressure can induce solid-state ion exchange (forming the HBr salt), which alters the spectral fingerprint. ATR prevents this artifact.
Background Validation: Clean the diamond ATR crystal with isopropanol. Run a background scan (air) to map and subtract atmospheric
H2O
and
CO2
. This ensures the broad 2400 cm⁻¹ region is not conflated with water vapor noise.
Sample Application: Place 2–5 mg of the solid powder directly onto the crystal.
Compression: Apply consistent pressure using the ATR anvil until the IR throughput stabilizes.
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.
Diagnostic Check: Isolate the 2400–2700 cm⁻¹ region. A flat baseline confirms the free base; a broad, multi-peaked "hump" confirms the HCl salt.
Protocol 2: ¹H NMR Acquisition
Why DMSO-d₆? While the free base is highly soluble in
CDCl3
, the HCl salt is not. Furthermore,
CDCl3
often contains trace DCl/acid that can inadvertently protonate the free base. DMSO-d₆ provides universal solubility and lacks exchangeable protons, allowing the critical
N−H+
proton (~10.0 ppm) to be observed before it exchanges with the solvent.
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.
Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS peak to exactly 0.00 ppm. Self-validation step: If the TMS peak drifts, the
Δδ
measurements for the
α
-protons will be invalid.
Acquisition: Acquire a standard 1D ¹H spectrum (minimum 16 scans, 298 K).
Diagnostic Check: Integrate the singlet corresponding to the C2
−CH2−
group. An integration at ~3.1 ppm confirms the free base; ~4.0 ppm confirms the salt.
Protocol 3: Resolving Solvation Ambiguity via ESI-MS
A common pitfall in LC-MS analysis is assuming the mass spectrum will directly identify the salt. Under positive Electrospray Ionization (ESI+), the HCl salt dissociates entirely. Both the free base and the HCl salt will yield the exact same pseudo-molecular ion
[M+H]+
at m/z 270.2 .
The Fix: To validate the salt form via MS, you must run the sample in Negative Ion Mode (ESI-) . The free base will show no significant low-mass ions, whereas the HCl salt will yield a distinct chloride anion peak at m/z 35.5 (and its isotope at 37.5).
Integrated Analytical Workflow
Fig 2. Multi-modal spectroscopic workflow for differentiating the free base and HCl salt forms.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 96431, 2-(Diethylamino)-1,1-diphenylethanol" PubChem, [Link].
National Center for Biotechnology Information. "PubChem Compound Summary for CID 204441, 2-(Diethylamino)-1,1-diphenylethanol hydrochloride" PubChem, [Link].
M. S. Smith et al. "Spectroscopic Characterization of Model Compounds, Reactants, and Byproducts Connected with an Isocyanate Production Chain" Industrial & Engineering Chemistry Research, [Link].
J. A. R. et al. "Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides" Biophysical Journal (via PMC), [Link].
Comparative
A Comparative Guide to the Synthesis of 2-(Diethylamino)-1,1-diphenylethanol: Assessing Reproducibility in Drug Development Precursors
For researchers and professionals in the dynamic field of drug development, the synthesis of novel molecular entities is a foundational activity. The reproducibility of these synthetic protocols is not merely a matter of...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in the dynamic field of drug development, the synthesis of novel molecular entities is a foundational activity. The reproducibility of these synthetic protocols is not merely a matter of academic interest but a critical component of scalable and reliable drug manufacturing. This guide provides an in-depth analysis of the synthesis of 2-(Diethylamino)-1,1-diphenylethanol, a tertiary amino alcohol with potential applications as a scaffold in medicinal chemistry. While a single, universally adopted protocol for this specific molecule is not prominently documented, this guide constructs and compares the most chemically sound and probable synthetic routes based on established organic chemistry principles and analogous reactions.
The core of this analysis will revolve around the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[1][2] We will explore two primary, logically-derived protocols and critically assess the factors that influence their reproducibility, offering insights to guide laboratory practice and scale-up considerations.
Unraveling the Synthesis: Two Probable Pathways
The synthesis of the tertiary alcohol 2-(Diethylamino)-1,1-diphenylethanol, which features two phenyl groups and a diethylaminoethyl group attached to the carbinol carbon, can be logically approached from two main retrosynthetic disconnections. Both pathways utilize the robust Grignard reaction but differ in the key starting materials.
Protocol 1: Grignard Reaction of Phenylmagnesium Bromide with Diethylamino-substituted Ester
This approach involves the reaction of a phenyl Grignard reagent with an ester of diethylaminoacetic acid, such as ethyl 2-(diethylamino)acetate. In this reaction, two equivalents of the Grignard reagent add to the ester, with the first equivalent displacing the ethoxy group to form an intermediate ketone, which then rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol.[3][4]
Protocol 2: Grignard Reaction of a Diethylamino-functionalized Grignard Reagent with Benzophenone
This alternative strategy involves the preparation of a Grignard reagent from a halo-precursor containing the diethylamino moiety, such as 2-(diethylamino)ethyl chloride. This organometallic reagent then undergoes a nucleophilic addition to the carbonyl carbon of benzophenone to form the desired product.
Below is a comparative overview of these two proposed synthetic routes.
2 equivalents of Grignard reagent per equivalent of ester
1 equivalent of Grignard reagent per equivalent of ketone
Potential for Side Reactions
Formation of byproducts from the reaction of the Grignard reagent with the enolizable protons of the ester.
Potential for the Grignard reagent to react with itself or other electrophilic sites. The basicity of the Grignard may also lead to enolization of the ketone.[1]
Commercial Availability of Starting Materials
Phenylmagnesium bromide and simple esters are readily available. Ethyl 2-(diethylamino)acetate is also commercially available.
Benzophenone is a common laboratory chemical. 2-(Diethylamino)ethyl chloride is available, but its conversion to a Grignard reagent can be challenging.
Control of Reaction
The reaction is highly exothermic and requires careful temperature control to minimize side reactions.
The formation of the functionalized Grignard reagent requires strictly anhydrous conditions and may have a variable induction period.[5]
Experimental Methodologies: A Step-by-Step Guide
The following are detailed, hypothetical protocols for the synthesis of 2-(Diethylamino)-1,1-diphenylethanol based on the two pathways discussed. These protocols are constructed from general procedures for Grignard reactions and the synthesis of analogous compounds.
Protocol 1: Synthesis via Phenylmagnesium Bromide and Ethyl 2-(diethylamino)acetate
Materials:
Magnesium turnings
Bromobenzene
Anhydrous diethyl ether or tetrahydrofuran (THF)
Iodine crystal (for initiation)
Ethyl 2-(diethylamino)acetate
Saturated aqueous ammonium chloride solution
Anhydrous sodium sulfate
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
Preparation of Phenylmagnesium Bromide: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated (as evidenced by heat evolution and disappearance of the iodine color) and then maintained at a gentle reflux by the rate of addition. After the addition is complete, the mixture is refluxed for an additional 30 minutes.
Grignard Reaction: The prepared Grignard reagent is cooled in an ice bath. A solution of ethyl 2-(diethylamino)acetate in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. The reaction mixture will become viscous.
Work-up: After the addition is complete, the reaction is stirred at room temperature for 1 hour. The reaction mixture is then carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
Protocol 2: Synthesis via 2-(Diethylamino)ethylmagnesium Chloride and Benzophenone
Materials:
Magnesium turnings
2-(Diethylamino)ethyl chloride hydrochloride
Anhydrous tetrahydrofuran (THF)
Benzophenone
Saturated aqueous ammonium chloride solution
Anhydrous sodium sulfate
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
Preparation of 2-(Diethylamino)ethyl Chloride (Free Base): 2-(Diethylamino)ethyl chloride hydrochloride is neutralized with a base (e.g., aqueous sodium hydroxide) and extracted with an organic solvent. The organic extract is dried and the solvent removed to yield the free amine.
Preparation of 2-(Diethylamino)ethylmagnesium Chloride: In a flame-dried three-necked flask under a nitrogen atmosphere, place magnesium turnings. A solution of 2-(diethylamino)ethyl chloride in anhydrous THF is added dropwise. Gentle heating may be required to initiate the reaction. Once initiated, the reaction is maintained at a controlled temperature.
Grignard Reaction: The prepared Grignard reagent is cooled in an ice bath. A solution of benzophenone in anhydrous THF is added dropwise.
Work-up and Purification: The work-up and purification steps are analogous to those described in Protocol 1.
Visualizing the Synthetic Workflows
To better illustrate the sequence of operations in each protocol, the following diagrams are provided.
Caption: Workflow for Protocol 1.
Caption: Workflow for Protocol 2.
Factors Influencing Reproducibility: A Critical Analysis
The success and reproducibility of Grignard reactions are notoriously sensitive to a number of experimental variables. Understanding and controlling these factors is paramount to achieving consistent yields and purity.
1. Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents, including water.[1][2] The presence of even trace amounts of moisture can significantly reduce the yield by quenching the Grignard reagent. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used. The reproducibility of the synthesis is directly tied to the consistency of maintaining these anhydrous conditions.
2. Quality of Magnesium: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which can inhibit the reaction. Activation of the magnesium, often with a small crystal of iodine or by mechanical stirring, is crucial for initiating the Grignard formation.[5] The source and batch of magnesium can affect the induction period and the overall success of the reaction, introducing a potential source of variability.
3. Solvent Effects: The choice of solvent (typically diethyl ether or THF) can influence the solubility and reactivity of the Grignard reagent. THF is a more polar solvent and can solvate the Grignard reagent more effectively, which can be beneficial for the formation of less reactive Grignard reagents.[5] However, the choice of solvent can also impact the rate of side reactions.
4. Temperature Control: Grignard reactions are exothermic.[5] Inadequate temperature control can lead to an increase in side reactions, such as Wurtz coupling.[1] For Protocol 1, maintaining a low temperature during the addition of the ester is critical to prevent the enolization of the ester and other side reactions.
5. Purity of Reagents: The purity of the starting materials, particularly the organic halide and the carbonyl compound, is essential. Impurities can interfere with the formation of the Grignard reagent or lead to the formation of undesired byproducts.
6. For Protocol 2 - Stability of the Functionalized Grignard Reagent: The presence of the tertiary amine in the Grignard reagent of Protocol 2 introduces an additional layer of complexity. The nitrogen atom can potentially coordinate with the magnesium, influencing the reagent's reactivity and stability. Intramolecular reactions or decomposition pathways may be more prevalent, affecting the reproducibility of this route.
Conclusion and Recommendations
Both of the proposed protocols for the synthesis of 2-(Diethylamino)-1,1-diphenylethanol are chemically sound and rely on well-established reaction principles.
Protocol 1 is likely to be more straightforward to implement due to the ready availability of the starting materials and the extensive literature on the reaction of Grignard reagents with esters. However, the use of two equivalents of the Grignard reagent and the potential for side reactions with the ester require careful control of stoichiometry and temperature.
Protocol 2 offers a more convergent approach but hinges on the successful and reproducible formation of the functionalized Grignard reagent, which can be challenging. The stability of this reagent is a key concern that would need to be carefully evaluated.
For researchers embarking on the synthesis of this or structurally related molecules, a thorough investigation and optimization of the reaction conditions will be necessary. We recommend starting with small-scale trial reactions to establish the optimal parameters for Grignard reagent formation and the subsequent addition reaction. Careful attention to maintaining anhydrous conditions and the quality of the reagents will be the most critical factors in achieving reproducible results. This guide serves as a foundational framework for developing a robust and reliable synthesis of 2-(Diethylamino)-1,1-diphenylethanol, a valuable precursor in the landscape of drug discovery.
References
Organic Syntheses. A - 2-L, three-necked, round-bottomed flask - equipped with a. Retrieved from [Link]
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
PubChem. 2-(Diethylamino)-1,1-diphenylethanol hydrochloride. Retrieved from [Link]
W. H. Bunnelle, L. A. Meyer, R. E. Glaser. Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]
Google Patents. WO2004020390A1 - Method for the production of 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol.
Organic Letters. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]
Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
PubChemLite. 2-(diethylamino)-1-phenylethanol (C12H19NO). Retrieved from [Link]
PrepChem.com. Preparation of 2,2-diphenylethanol. Retrieved from [Link]
Chemistry Stack Exchange. (2022, March 23). Preparation of tertiary Grignard reagents. Retrieved from [Link]
Stenutz. 2-diethylamino-1-phenylethanol. Retrieved from [Link]
PubChem. 2-(Diethylamino)-1,1-diphenylethanol. Retrieved from [Link]
Organic Syntheses. 1,1-diphenylethylene. Retrieved from [Link]
Google Patents. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
Baghdad Science Journal. (2014). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Retrieved from [Link]
Organic Chemistry Portal. Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Retrieved from [Link]
NIST WebBook. Acetamide, 2-chloro-N,N-diethyl-. Retrieved from [Link]
A Comparative Guide: Benchmarking 2-(Diethylamino)-1,1-diphenylethanol Against the Archetypal Benzhydrol Derivative, Diphenhydramine
Introduction: The Benzhydrol Scaffold as a Privileged Structure in Drug Discovery The benzhydrol moiety, characterized by two phenyl rings attached to a hydroxyl-bearing carbon, is a cornerstone of modern medicinal chemi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Benzhydrol Scaffold as a Privileged Structure in Drug Discovery
The benzhydrol moiety, characterized by two phenyl rings attached to a hydroxyl-bearing carbon, is a cornerstone of modern medicinal chemistry.[1] This "privileged scaffold" is present in a multitude of pharmacologically active agents, influencing their physicochemical properties and biological activities.[1][2] Diphenhydramine, a first-generation antihistamine, stands as the archetypal benzhydrol derivative, widely recognized for its potent H1 receptor antagonism and anticholinergic effects.
This guide provides an in-depth framework for the synthesis, characterization, and pharmacological evaluation of a novel analogue, 2-(Diethylamino)-1,1-diphenylethanol . By benchmarking this compound against the gold-standard, Diphenhydramine, we aim to elucidate the structure-activity relationships (SAR) that govern efficacy and selectivity. This document is intended for researchers and drug development professionals, offering not just protocols, but a strategic rationale for a comprehensive comparative analysis.
Structural and Physicochemical Analysis
A fundamental comparison begins with the core structures and resulting physicochemical properties. Diphenhydramine features a benzhydryl group linked via an ether to a dimethylaminoethyl moiety. In contrast, 2-(Diethylamino)-1,1-diphenylethanol incorporates the aminoethyl group directly onto the carbinol carbon, creating a tertiary alcohol and replacing the ether linkage with a more robust carbon-carbon bond.
Causality Behind the Structural Divergence: This seemingly subtle shift from an ether linkage (C-O-C) to a carbon-carbon bond is significant. It is hypothesized to increase the metabolic stability of the molecule by removing the ether, which can be a point of metabolic cleavage. Furthermore, the change from a secondary amine precursor (dimethylamine for diphenhydramine) to a tertiary amine (diethylamine) in the side chain will increase lipophilicity and steric bulk, potentially altering receptor binding affinity and selectivity.
Poorly soluble in water; soluble in organic solvents (predicted)
Soluble in water, alcohol, chloroform
Predicted XlogP
3.5
3.27
Synthetic Pathways and Methodologies
The synthesis of these compounds relies on fundamental principles of organic chemistry, primarily the formation of carbon-carbon bonds through nucleophilic addition to carbonyls.
Established Synthesis of Diphenhydramine
Diphenhydramine is classically synthesized from benzhydrol. The protocol below outlines a common laboratory-scale procedure.[1]
Experimental Protocol: Synthesis of Diphenhydramine from Benzhydrol
Reaction Setup: To a 250 mL round-bottom flask, add benzhydrol (18.4 g, 0.1 mol) and 2-(dimethylamino)ethanol (26.7 g, 0.3 mol).
Reaction: Heat the mixture to reflux (approximately 140-150 °C) with constant stirring. Monitor the reaction's progress via Thin Layer Chromatography (TLC).
Work-up: After 6-8 hours, allow the mixture to cool. Distill off the excess 2-(dimethylamino)ethanol under reduced pressure.
Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the residue in diethyl ether and bubble dry HCl gas through the solution until precipitation is complete.
Isolation: Collect the precipitated diphenhydramine HCl by filtration, wash with cold diethyl ether, and dry in a vacuum oven.
Proposed Synthesis of 2-(Diethylamino)-1,1-diphenylethanol
A robust synthesis for the target compound can be achieved via a Grignard reaction, a cornerstone of C-C bond formation. This approach offers high yields and a straightforward procedure.
Experimental Protocol: Synthesis of 2-(Diethylamino)-1,1-diphenylethanol
Grignard Reagent Preparation: In an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (2.9 g, 0.12 mol) and a crystal of iodine. Add a small portion of a solution of 2-chloro-N,N-diethylacetamide (15.0 g, 0.1 mol) in 100 mL of anhydrous tetrahydrofuran (THF) to initiate the reaction. Once initiated, add the remaining solution dropwise, maintaining a gentle reflux. Stir for 2 hours post-addition to ensure complete formation of the Grignard reagent.
Nucleophilic Addition: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of benzophenone (14.6 g, 0.08 mol) in 50 mL of anhydrous THF dropwise over 1 hour.
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 mL of ice and 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
Washing & Drying: Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-(Diethylamino)-1,1-diphenylethanol.
Caption: Proposed synthetic workflow for 2-(Diethylamino)-1,1-diphenylethanol.
Framework for Pharmacological Benchmarking
The structural similarity to diphenhydramine strongly suggests that 2-(Diethylamino)-1,1-diphenylethanol will exhibit activity as a histamine H1 receptor antagonist and potentially as a muscarinic acetylcholine receptor (mAChR) antagonist. A thorough benchmarking process requires both binding and functional assays.
Caption: A logical workflow for benchmarking novel compounds.
Mechanism of Action: H1 Receptor Antagonism
First-generation antihistamines act as inverse agonists at the H1 receptor. They bind to the inactive conformation of the Gq/11-coupled receptor, preventing its activation by histamine. This blocks the downstream signaling cascade involving phospholipase C (PLC), which ultimately prevents the release of intracellular calcium and the activation of protein kinase C, thus mitigating the allergic response.
Rationale: This assay quantifies the affinity of a test compound for a specific receptor. It measures the concentration of the test compound required to displace 50% of a specific radioligand from the receptor (IC50), from which the equilibrium dissociation constant (Ki) can be calculated. A lower Ki value indicates higher binding affinity.
Preparation: Use cell membranes prepared from CHO or HEK293 cells stably expressing the human H1 receptor.
Incubation Mixture: In a 96-well plate, combine:
50 µL of cell membrane suspension (10-20 µg protein).
25 µL of radioligand (e.g., [³H]-pyrilamine) at a concentration near its Kd.
25 µL of test compound (2-(Diethylamino)-1,1-diphenylethanol or Diphenhydramine) at 12-point serial dilutions (e.g., 10⁻¹¹ to 10⁻⁵ M).
Include wells for "total binding" (no test compound) and "non-specific binding" (excess non-radiolabeled ligand, e.g., 10 µM Mepyramine).
Incubation: Incubate the plate at 25 °C for 60-90 minutes with gentle agitation.
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Rationale: While binding assays measure affinity, functional assays measure efficacy—the ability of a compound to produce a biological response. This classic organ bath experiment assesses the ability of an antagonist to inhibit agonist-induced smooth muscle contraction.[4]
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the lumen and cut into 2-3 cm segments.
Mounting: Mount the ileum segment in an organ bath containing Krebs-Henseleit solution at 37 °C, bubbled with 95% O₂ / 5% CO₂. Attach one end to a fixed hook and the other to an isometric force transducer. Apply a resting tension of 1 g.
Equilibration: Allow the tissue to equilibrate for 60 minutes, washing with fresh Krebs solution every 15 minutes.
Agonist Dose-Response: Generate a cumulative concentration-response curve for histamine (e.g., 10⁻⁹ to 10⁻⁵ M) to establish a baseline maximum contraction.
Antagonist Incubation: Wash the tissue thoroughly and allow it to return to baseline. Add a fixed concentration of the antagonist (e.g., 10 nM of 2-(Diethylamino)-1,1-diphenylethanol or Diphenhydramine) and incubate for 20-30 minutes.
Second Dose-Response: In the continued presence of the antagonist, repeat the cumulative histamine concentration-response curve.
Data Analysis: The antagonist will cause a rightward shift in the agonist's dose-response curve. Plot the log(dose ratio - 1) against the log concentration of the antagonist (a Schild plot) to determine the pA2 value, a measure of antagonist potency. Alternatively, calculate the IC50 value for the antagonist against a fixed concentration of histamine (e.g., EC80).
Data Interpretation and SAR Analysis
The ultimate goal is to synthesize the binding and functional data into a coherent structure-activity relationship. The data should be compiled for a clear, at-a-glance comparison.
Parameter
2-(Diethylamino)-1,1-diphenylethanol
Diphenhydramine
H1 Receptor Ki (nM)
TBD
~2-10
M1 Receptor Ki (nM)
TBD
~100-200
M2 Receptor Ki (nM)
TBD
~200-400
M3 Receptor Ki (nM)
TBD
~50-150
Functional pA2 (vs. Histamine)
TBD
~8.5-9.0
Anticipated SAR Insights:
Potency: The increased lipophilicity and altered conformation from the C-C bond in 2-(Diethylamino)-1,1-diphenylethanol may enhance or decrease its affinity for the H1 receptor's binding pocket. The larger diethyl groups, compared to dimethyl groups, could provide more favorable van der Waals interactions, potentially increasing potency.
Selectivity: A key liability of first-generation antihistamines is their off-target anticholinergic effects, primarily through antagonism of muscarinic receptors (M1-M3). The structural changes in our target compound could alter its selectivity profile. By comparing the Ki values for the H1 receptor versus the M1-M3 receptors, we can establish a selectivity ratio. A higher H1/M-receptor ratio for the novel compound would represent a significant improvement, predicting a lower incidence of side effects like dry mouth and sedation.
Metabolic Stability: The absence of an ether linkage makes 2-(Diethylamino)-1,1-diphenylethanol less susceptible to O-dealkylation, a common metabolic pathway for diphenhydramine. This could translate to a longer half-life and altered pharmacokinetic profile, which would require separate in vivo investigation.
Conclusion
This guide presents a comprehensive, scientifically-grounded framework for benchmarking 2-(Diethylamino)-1,1-diphenylethanol against diphenhydramine. By moving beyond simple data reporting and focusing on the causality behind experimental design and SAR analysis, researchers can effectively evaluate this novel compound. The provided protocols for synthesis, binding assays, and functional studies constitute a self-validating system to determine the compound's pharmacological profile with high confidence. The key to successful drug development lies not just in identifying active compounds, but in systematically understanding how structural modifications translate into functional advantages. This comparative approach provides the necessary roadmap for such an endeavor.
References
Synthesis of Benzhydrol Derivatives as Antituberculosis Agents via Fries Rearrangement Method Investigated by DSC Analysis. (n.d.). Scientific.Net. Retrieved March 27, 2026, from [Link]
Bellamy, F., Horton, D., Millet, J., Picart, F., Samreth, S., & Chazan, J. B. (1993). Glycosylated derivatives of benzophenone, benzhydrol, and benzhydril as potential venous antithrombotic agents. Journal of Medicinal Chemistry, 36(7), 898-903. [Link]
Synthesis of benzhydrol derivatives by metal imidozalen catalysed electrophilic addition of aromatic aldehyde to hydrocarbons under solvothermal condition. (2008). ResearchGate. Retrieved March 27, 2026, from [Link]
Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. (2025). The Journal of Organic Chemistry. [Link]
Camilleri, M., et al. (n.d.). Comparison of selective M3 and nonselective muscarinic receptor antagonists on gastrointestinal transit and bowel habits in humans. PMC. Retrieved March 27, 2026, from [Link]
Comparison of the muscarinic antagonist effects of scopolamine and L-687,306. (n.d.). PMC. Retrieved March 27, 2026, from [Link]
Benzhydrol, alpha-(2-((cyclohexyl-1-methylethyl)methylamino)-1-methylethyl)-, hydrochloride | Benzhydrol Derivative Overview. (n.d.). Ontosight AI. Retrieved March 27, 2026, from [Link]
556 COMPARISON OF THE EFFECTS OF MUSCARINIC RECEPTOR ANTAGONISTS ON CARBACHOL-INDUCED CONTRACTION IN HUMAN DETRUSOR BETWEEN NORM. (n.d.). Retrieved March 27, 2026, from [Link]
Misawa, Y., et al. (2015). Structure-activity relationships of benzhydrol derivatives based on 1'-acetoxychavicol acetate (ACA) and their inhibitory activities on multiple myeloma cell growth via inactivation of the NF-κB pathway. PubMed. [Link]
Muscarinic Receptor Agonists and Antagonists. (2001). SciSpace. Retrieved March 27, 2026, from [Link]
Discovery of benzhydrol-oxaborole derivatives as Streptococcus pneumoniae leucyl-tRNA synthetase inhibitors. (2021). PubMed. [Link]
Analytical Method 2010. (n.d.). Retrieved March 27, 2026, from [Link]
benzhydrol, 91-01-0. (n.d.). The Good Scents Company. Retrieved March 27, 2026, from [Link]
Benzhydrol: Synthesis and Uses. (n.d.). Scribd. Retrieved March 27, 2026, from [Link]
2-(Diethylamino)-1,1-diphenylethanol hydrochloride. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]
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2-(Diethylamino)-1,1-diphenylethanol. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]
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Validating the Chemical Purity of Commercial 2-(Diethylamino)-1,1-diphenylethanol Standards: A Comparative Guide
For researchers and drug development professionals, the integrity of analytical standards is the bedrock of reproducible science. 2-(Diethylamino)-1,1-diphenylethanol (often abbreviated as DDE or known by its NSC identif...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, the integrity of analytical standards is the bedrock of reproducible science. 2-(Diethylamino)-1,1-diphenylethanol (often abbreviated as DDE or known by its NSC identifier NSC-74093) is a critical amino alcohol intermediate with the molecular formula C18H23NO[1]. It is prominently utilized in organic synthesis, notably in the preparation of diphenylacetaldehyde via acid-catalyzed isomerization[2].
Because DDE is synthesized via the ring-opening of epoxides (such as trans-stilbene oxide) with diethylamine, commercial standards are frequently contaminated with unreacted precursors, positional isomers, or degradation products like benzophenone. This guide provides an objective comparison of commercial DDE standard grades and establishes a self-validating, orthogonal analytical workflow to verify their absolute purity.
Comparative Analysis of DDE Standard Sources
Not all commercial standards are created equal. Depending on the supplier and the intended application (e.g., quantitative assay calibration vs. qualitative identification), the purity and certification levels vary drastically.
Table 1: Comparative Matrix of DDE Standard Sources
Standard Grade
Typical Purity
Certification Level
Common Impurities
Best Application
Relative Cost
Certified Reference Material (CRM)
>99.5%
ISO 17034 / ISO/IEC 17025
Trace water (<0.1%)
Quantitative assays, GMP release testing
High
Analytical Standard Grade
98.0% – 99.0%
Certificate of Analysis (CoA) only
trans-Stilbene oxide, Diethylamine
Method development, routine HPLC
Medium
Technical Grade / In-House
90.0% – 95.0%
None (Requires in-house validation)
Benzophenone, inorganic salts, isomers
Early-stage synthesis, qualitative screening
Low
Experience Note: Relying solely on a manufacturer's Certificate of Analysis (CoA) for Analytical Grade standards is a common pitfall. CoAs often rely on relative area percent from HPLC-UV, which ignores UV-transparent impurities (like residual inorganic salts or water) and overestimates the true mass fraction.
Impurity Pathways and Degradation Mechanisms
To validate a standard, you must know what impurities to look for. The hydrochloride salt of DDE has a molecular weight of 305.8 g/mol [3], but the free base is prone to specific degradation pathways under thermal or acidic stress.
Synthesis and common degradation pathways of 2-(Diethylamino)-1,1-diphenylethanol.
Experimental Protocols for Absolute Purity Validation
To establish a self-validating system, we employ orthogonal testing : combining a chromatographic method (HPLC-UV/MS) for relative purity and impurity profiling with a spectroscopic method (qNMR) for absolute mass fraction determination.
Protocol A: Relative Purity via HPLC-UV/MS
Causality Check: DDE contains a tertiary amine (diethylamino group) which is highly basic. If analyzed on a standard silica-based C18 column with a neutral mobile phase, the amine will interact with residual silanols, causing severe peak tailing and inaccurate integration. We mandate the use of 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent to protonate the amine and ensure sharp, Gaussian peaks.
Step-by-Step Methodology:
Column Selection: Use an end-capped C18 column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm) to further minimize silanol interactions.
Mobile Phase Preparation:
Phase A: 0.1% TFA in LC-MS grade Water.
Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Gradient Program: Start at 10% B, hold for 2 minutes. Ramp to 90% B over 15 minutes. Hold at 90% B for 3 minutes, then re-equilibrate.
Sample Preparation: Dissolve 1.0 mg of the DDE standard in 1.0 mL of Initial Mobile Phase (10% acetonitrile). Self-Validation: Always prepare a blank (diluent only) to rule out system contamination.
Detection: Set UV detection to 210 nm (universal absorbance) and 254 nm (specific for the diphenyl aromatic rings). Run MS in positive electrospray ionization (ESI+) mode to monitor the [M+H]+ ion at m/z 270.
System Suitability: The resolution (
Rs
) between the DDE peak and the trans-stilbene oxide peak must be
≥2.0
.
Protocol B: Absolute Purity via Quantitative NMR (qNMR)
Causality Check: HPLC-UV cannot detect residual water, inorganic salts, or solvents. qNMR compares the integral of a specific proton signal in DDE against a highly pure Internal Standard (IS), yielding the absolute mass fraction. We select Maleic Acid (traceable to NIST SRM) as the IS because its sharp singlet at 6.26 ppm does not overlap with the aromatic (7.1–7.5 ppm) or aliphatic (1.0, 2.6 ppm) protons of DDE.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh ~15.0 mg of the DDE standard and ~5.0 mg of NIST-traceable Maleic Acid using a microbalance (readability 0.001 mg).
Solvent: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-
d6
) containing 0.03% TMS.
Instrument Parameters:
Frequency:
≥400
MHz.
Pulse Angle: 90°.
Crucial Parameter: Set the Relaxation Delay (D1) to 30 seconds . Why? Protons in rigid aromatic systems have long
T1
relaxation times. A short D1 will cause incomplete relaxation, leading to artificially low integrals and a falsely high purity calculation.
Calculation: Calculate the absolute purity using the mass balance equation, comparing the molar ratio of the DDE aliphatic CH2 protons against the Maleic acid alkene protons.
Orthogonal Validation Workflow
The following decision tree illustrates the self-validating logic required to certify a commercial standard for quantitative use.
Orthogonal testing workflow for absolute standard certification.
Verifies true active pharmaceutical/chemical ingredient mass.
Conclusion
When sourcing 2-(Diethylamino)-1,1-diphenylethanol, researchers must look beyond the vendor's label. While Certified Reference Materials (CRMs) offer out-of-the-box reliability, they are cost-prohibitive for high-volume synthesis. By purchasing Analytical Grade standards and subjecting them to the rigorous, self-validating HPLC-UV/MS and qNMR protocols outlined above, laboratories can achieve CRM-level confidence at a fraction of the cost. Always ensure that chromatographic methods account for the basicity of the diethylamino group, and that qNMR parameters allow for complete proton relaxation to guarantee absolute scientific integrity.
References
National Center for Biotechnology Information (NCATS). "2-(DIETHYLAMINO)-1,1-DIPHENYLETHANOL" Inxight Drugs. Available at:[Link]
National Center for Biotechnology Information (PubChem). "2-(Diethylamino)-1,1-diphenylethanol hydrochloride" PubChem Compound Summary for CID 204441. Available at:[Link]
A Comprehensive Guide to the Proper Disposal of 2-(Diethylamino)-1,1-diphenylethanol
Section 1: Hazard Assessment and Immediate Safety Precautions 2-(Diethylamino)-1,1-diphenylethanol, an amino alcohol, should be presumed to possess hazardous properties. Based on data from structurally related compounds...
Author: BenchChem Technical Support Team. Date: April 2026
Section 1: Hazard Assessment and Immediate Safety Precautions
2-(Diethylamino)-1,1-diphenylethanol, an amino alcohol, should be presumed to possess hazardous properties. Based on data from structurally related compounds like DEAE, it is prudent to assume that this chemical may be harmful if swallowed, toxic upon skin contact or inhalation, and capable of causing severe skin and eye irritation or burns[1][2][3].
Before initiating any disposal procedures, the following personal protective equipment (PPE) is mandatory:
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles and a face shield.
To protect against potential splashes that can cause severe eye damage[2].
Hand Protection
Nitrile or other chemically resistant gloves.
To prevent skin contact, as the substance may be toxic and cause burns[1][2].
Body Protection
A laboratory coat must be worn at all times.
To protect against accidental spills and contamination of personal clothing.
In the event of accidental exposure, follow these immediate first-aid measures:
Skin Contact: Immediately wash the affected area with copious amounts of soap and water[4].
Eye Contact: Cautiously rinse with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing[1][4].
Inhalation: Move the individual to an area with fresh air and ensure they are in a position that is comfortable for breathing[1][4].
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][4].
Section 2: Waste Segregation and Collection Protocol
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
Step 1: Container Selection
Designate a specific, sealable container for 2-(Diethylamino)-1,1-diphenylethanol waste. The container must be constructed of a material compatible with the chemical.
Step 2: Labeling
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-(Diethylamino)-1,1-diphenylethanol," and any other information mandated by your institution's Environmental Health and Safety (EHS) office[4].
Step 3: Segregation
Do not mix 2-(Diethylamino)-1,1-diphenylethanol waste with other waste streams unless explicitly authorized by your institution's EHS office[4][5]. Incompatible materials can lead to hazardous reactions[6].
Section 3: Disposal Methodology
The primary and recommended method for the disposal of 2-(Diethylamino)-1,1-diphenylethanol is through a licensed chemical waste disposal service[2][4]. Under no circumstances should this chemical be discharged down the drain or into the environment [1][4].
Step-by-Step Disposal Procedure:
Waste Accumulation: Collect the 2-(Diethylamino)-1,1-diphenylethanol waste in the designated and properly labeled container.
Secure Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials[6][7].
Arrange for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup for the waste[4].
Decontamination of Empty Containers: Thoroughly rinse any empty containers that previously held 2-(Diethylamino)-1,1-diphenylethanol with a suitable solvent (e.g., ethanol or acetone). The resulting rinsate must be collected and disposed of as hazardous waste along with the chemical[4][8]. Once decontaminated, the container can be disposed of in accordance with your institution's guidelines for non-hazardous laboratory waste[8].
The preferred method of destruction for this type of chemical waste is high-temperature incineration in a specially designed chemical incinerator equipped with an afterburner and scrubber[2][9].
Section 4: Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation[1][2].
Control Ignition Sources: Remove all sources of ignition, as vapors may be flammable[1][2][10].
Contain the Spill: Use an inert absorbent material to contain the spill.
Collect and Dispose: Carefully collect the absorbent material and the spilled chemical and place it into a designated hazardous waste container[7].
Decontaminate the Area: Clean the spill area thoroughly.
Report the Spill: Report the incident to your institution's EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(Diethylamino)-1,1-diphenylethanol.
Caption: Disposal workflow for 2-(Diethylamino)-1,1-diphenylethanol.
References
Benchchem. Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals.
NextSDS. 2-(DIETHYLAMINO)-1-PHENYLETHANOL — Chemical Substance Information.
Fisher Scientific. SAFETY DATA SHEET - N,N-Diethylethanolamine.
Australian Government Department of Health. Ethanol, 2-(diethylamino)-: Human health tier II assessment.
CDH Fine Chemical. 2-DIETHYL AMINO ETHANOL CAS No 100-37-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
Spectrum Chemical. SAFETY DATA SHEET - 2-DIETHYLAMINOETHANOL, REAGENT.
Personal protective equipment for handling 2-(Diethylamino)-1,1-diphenylethanol
Operational Safety & PPE Guide for 2-(Diethylamino)-1,1-diphenylethanol As a Senior Application Scientist, I frequently consult on the safe handling of pharmacologically active research chemicals. 2-(Diethylamino)-1,1-di...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Safety & PPE Guide for 2-(Diethylamino)-1,1-diphenylethanol
As a Senior Application Scientist, I frequently consult on the safe handling of pharmacologically active research chemicals. 2-(Diethylamino)-1,1-diphenylethanol and its hydrochloride salt present unique logistical and safety challenges in the laboratory setting. Structurally, this compound is a lipophilic tertiary amine featuring a bulky diphenyl backbone—a structural motif common in potent anticholinergic and antihistamine agents. Because of its specific physicochemical properties, standard "one-size-fits-all" lab safety protocols are insufficient. This guide provides a causality-driven, self-validating framework for personal protective equipment (PPE) selection, operational handling, and waste disposal.
Physicochemical Hazard Assessment
To design an effective safety protocol, we must first understand the physicochemical data driving the hazard. The low topological polar surface area (TPSA) and high lipophilicity of the free base mean it can rapidly penetrate the dermal barrier, while the powdered hydrochloride salt poses a significant inhalation risk [1], [2].
Table 1: Physicochemical Properties Influencing PPE Selection
Property
Free Base (CID 96431)
Hydrochloride Salt (CID 204441)
Safety Implication
Molecular Weight
269.38 g/mol
305.8 g/mol
Low MW facilitates rapid systemic distribution if absorbed.
Topological Polar Surface Area
23.5 Ų
23.5 Ų
Highly lipophilic; readily crosses the blood-brain barrier and dermal layers.
Aqueous Solubility
Poor / Hydrophobic
Soluble / Hydrophilic
Dictates spill cleanup solvent (Ethanol/Water vs. Acidic Wash).
Physical State
Crystalline Solid
Fine Crystalline Powder
High risk of static-induced aerosolization during transfer.
Causality-Driven PPE Selection
Do not merely wear PPE; understand why each layer is chosen. The lipophilic nature of the diphenyl groups combined with the tertiary amine means that systemic exposure via skin or mucous membranes can lead to rapid toxicity.
Hand Protection (Double Gloving):
Causality: Nitrile provides excellent resistance to the dry powder. However, if the compound is dissolved in an organic solvent (e.g., DMSO, dichloromethane) for assay preparation, the solvent acts as a permeation enhancer, driving the active compound through the glove matrix.
Protocol: Wear extended-cuff, 8-mil nitrile gloves as the inner layer, and standard 4-mil nitrile gloves as the outer layer. This creates a self-validating system : if the outer glove is chemically breached or contaminated, the inner glove provides a temporal buffer, signaling the user to immediately halt the operation and doff the outer layer.
Respiratory Protection & Engineering Controls:
Causality: The hydrochloride salt forms a fine, easily aerosolized dust. Inhalation of active pharmaceutical ingredients (APIs) bypasses first-pass hepatic metabolism, leading to immediate systemic absorption.
Protocol: All powder handling must occur within a HEPA-filtered chemical fume hood or isolator. If a closed system is compromised or unavailable, a NIOSH-approved N95 or P100 particulate half-mask respirator is mandatory [3].
Eye and Body Protection:
Causality: Mucous membrane exposure to tertiary amines causes severe irritation and rapid absorption.
Protocol: Splash-proof chemical goggles (safety glasses are insufficient due to the lack of an orbital seal) and a fluid-resistant, disposable Tyvek lab coat.
Figure 1: Causality-driven hazard mitigation workflow for 2-(Diethylamino)-1,1-diphenylethanol.
Operational Workflow & Handling Protocols
A self-validating protocol ensures that a failure in one step is caught by the next, preventing catastrophic exposure. Follow this step-by-step methodology for material transfer and solubilization, adhering to standard prudent laboratory practices [3].
Step 1: Environmental Preparation
Verify the laboratory is under negative pressure relative to the corridor.
Confirm the face velocity of the chemical fume hood is between 80–120 feet per minute (fpm).
Causality: This ensures that any aerosolized particulates generated during weighing are immediately drawn away from the operator's breathing zone.
Step 2: Material Transfer & Weighing
Place an antistatic weighing boat on the analytical balance inside the fume hood.
Use a grounded stainless-steel spatula for transfer.
Causality: Crystalline powders like 2-(Diethylamino)-1,1-diphenylethanol accumulate static charge[2]. Plastic spatulas can cause the powder to repel and aerosolize, adhering to the operator's gloves or the balance enclosure.
Step 3: Solubilization & Containment
Add the diluent/solvent directly to the pre-weighed powder within the fume hood. Do not transport dry powder across the lab.
Cap the vial tightly and wipe the exterior with a 70% isopropanol (IPA) wipe before removing it from the hood.
Causality: Liquid solutions are significantly less likely to aerosolize. Decontaminating the vial exterior prevents cross-contamination of laboratory surfaces and analytical instruments.
Spill Response & Waste Disposal Plans
In the event of a breach, immediate and calculated action is required.
Spill Cleanup Methodology:
Evacuate and Assess: If a powder spill occurs outside the fume hood, evacuate the immediate area for 15 minutes to allow aerosols to settle.
Wet Containment (No Dry Sweeping): Mist the spill lightly with a 10% ethanol/water mixture. Causality: Dry sweeping re-suspends the API into the air. The ethanol mixture breaks the surface tension, allowing the hydrophobic free base to be wetted without excessive spreading.
Absorption: Cover the wetted spill with absorbent pads.
Chemical Decontamination: Wash the surface with a slightly acidic detergent solution (e.g., dilute citric acid cleaner). Causality: Lowering the pH protonates the tertiary amine, converting the lipophilic free base into a water-soluble salt, which is easily wiped away. Follow with a final water rinse.
Waste Disposal Plan:
Solid Waste: Gloves, empty vials, and absorbent pads contaminated with 2-(Diethylamino)-1,1-diphenylethanol must be placed in double-lined, properly labeled hazardous waste bags designated for high-temperature incineration [3].
Liquid Waste: Segregate into halogenated or non-halogenated organic waste streams depending on the solvent used. Label clearly with the chemical name and applicable CAS number (16298-94-5 for the hydrochloride salt, 96431-32-2 for the base).
References
PubChem Compound Summary for CID 96431: 2-(Diethylamino)-1,1-diphenylethanol. National Center for Biotechnology Information. Available at:[Link]
PubChem Compound Summary for CID 204441: 2-(Diethylamino)-1,1-diphenylethanol hydrochloride. National Center for Biotechnology Information. Available at:[Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). National Research Council; National Academies Press. Available at:[Link]